molecular formula C17H16O6 B13834030 6-Methyl-7-O-methylaromadendrin

6-Methyl-7-O-methylaromadendrin

Cat. No.: B13834030
M. Wt: 316.30 g/mol
InChI Key: MGHMBAZWBKOORJ-SJORKVTESA-N
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Description

6-Methyl-7-O-methylaromadendrin is a useful research compound. Its molecular formula is C17H16O6 and its molecular weight is 316.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

(2S,3S)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m1/s1

InChI Key

MGHMBAZWBKOORJ-SJORKVTESA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)[C@H]([C@@H](O2)C3=CC=C(C=C3)O)O)OC

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Treasury of 6-Methyl-7-O-methylaromadendrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the flavonoid 6-Methyl-7-O-methylaromadendrin, a compound of significant interest for its potential therapeutic properties. This document, tailored for researchers, scientists, and drug development professionals, details the known botanical origins of this compound, presents quantitative data, and outlines experimental protocols for its extraction and isolation.

Natural Sources and Quantitative Analysis

This compound, also known as 7-O-methylaromadendrin, has been identified in a variety of plant species. While its presence is noted across several genera, the concentration of this valuable phytochemical can vary significantly. The following table summarizes the currently available quantitative data from identified natural sources.

Plant SpeciesPlant PartExtraction SolventCompound ConcentrationReference
Eucalyptus maculataResinMethanol (B129727)68.21 mg/g of extract[1]
Artemisia dracunculus (Siberian accessions)HerbNot specifiedUp to 16.94 mg/g DW of sakuranetin (B8019584) (a related methylated flavanone)[2]
Populus albaLeavesNot specified1.30% - 2.19% total flavonoids (as rutin)[3]

It is important to note that for Populus alba, the data represents the total flavonoid content and not specifically this compound. Research on Siberian accessions of Artemisia dracunculus indicates a high concentration of a related methylated flavanone, sakuranetin, suggesting it as a promising source for similar compounds[2]. Further quantitative analysis is required to determine the precise concentration of this compound in these and other potential botanical sources such as Eupatorium spp., Artemisia campestris, and Inula viscosa, where its presence has been reported but not yet quantified[4][5].

Experimental Protocols: Extraction and Isolation

The successful isolation of this compound from its natural sources is paramount for further research and development. The following section details generalized and specific experimental protocols derived from available scientific literature.

General Flavonoid Extraction

A common approach for the extraction of flavonoids from plant material involves the use of organic solvents. The general workflow is as follows:

  • Sample Preparation: The plant material (e.g., leaves, buds, resin) is dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Maceration: The powdered plant material is soaked in a suitable solvent, such as methanol or ethanol, often with agitation, for a prolonged period (e.g., 24 hours) to allow for the dissolution of the target compounds.

  • Filtration and Concentration: The mixture is then filtered to separate the solid plant debris from the liquid extract. The solvent is subsequently removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield a concentrated crude extract.

Specific Protocol: Isolation from Eucalyptus maculata Resin

A more specific protocol for the isolation of 7-O-methylaromadendrin from the resin of Eucalyptus maculata has been reported and involves the following steps[1][6][7]:

  • Initial Extraction: The resin is extracted with methanol to obtain a crude methanolic extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. A common method involves dissolving the extract in a mixture of methanol and water and then partitioning it against a non-polar solvent like methylene (B1212753) chloride (CH₂Cl₂). This step helps to separate compounds based on their polarity, with many flavonoids partitioning into the organic phase.

  • Chromatographic Purification: The fraction enriched with 7-O-methylaromadendrin (in this case, the methylene chloride fraction) is further purified using column chromatography. Silica gel is a commonly used stationary phase.

  • Elution: The column is eluted with a solvent system of increasing polarity. For instance, a gradient of methylene chloride and methanol can be employed. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the pure compound.

  • Crystallization: The purified fractions containing 7-O-methylaromadendrin are combined, and the solvent is evaporated. The resulting solid can be recrystallized from a suitable solvent to obtain pure crystals of the compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Visualizing the Isolation Workflow

To provide a clear visual representation of the isolation process, the following diagram illustrates a general workflow for obtaining this compound from a natural source.

Isolation_Workflow cluster_collection 1. Sample Collection & Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Characterization Plant_Source Plant Source (e.g., Eucalyptus maculata resin) Drying Drying Plant_Source->Drying Grinding Grinding Drying->Grinding Maceration Solvent Maceration (e.g., Methanol) Grinding->Maceration Powdered Material Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Partitioning Solvent Partitioning (e.g., CH₂Cl₂) Concentration->Partitioning Crude Extract Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography Fraction_Collection Fraction Collection & Analysis Column_Chromatography->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization Analysis Structural Elucidation (HPLC, MS, NMR) Crystallization->Analysis Pure Compound

General workflow for isolating this compound.

References

Isolating 6-Methyl-7-O-methylaromadendrin from Inula viscosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of the flavonoid 6-Methyl-7-O-methylaromadendrin from the medicinal plant Inula viscosa. This document details the necessary experimental protocols, quantitative data on related compounds found in the plant, and the biological activities of this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

Inula viscosa (L.) Aiton, a plant native to the Mediterranean region, is a rich source of various bioactive secondary metabolites, including flavonoids and terpenoids. Among these, this compound (also known as 7-O-methylaromadendrin) is a flavanonol that has garnered interest for its potential therapeutic properties. This guide outlines the scientific basis for the isolation and characterization of this specific flavonoid. While a precise yield for this compound from Inula viscosa is not extensively documented in current literature, this guide provides a framework based on the isolation of this compound from other plant sources and the general phytochemical profile of Inula viscosa.

Phytochemical Composition of Inula viscosa

Extracts of Inula viscosa are complex mixtures containing a diverse array of phytochemicals. The concentration of these compounds can vary depending on the solvent used for extraction. Methanolic and ethanolic extracts have been shown to be particularly effective in extracting phenols and flavonoids.

Table 1: Total Phenolic and Flavonoid Content in Inula viscosa Leaf Extracts

Extraction SolventTotal Phenolic Content (mg Gallic Acid Equivalent/g extract)Total Flavonoid Content (mg Quercetin Equivalent/g extract)Reference
Methanol (B129727)173.15142.5[1]
70% Aqueous Ethanol645.58 ± 8.77150.50 ± 2.22[2][3]
70% Aqueous Ethyl Acetate (B1210297)-180.69 ± 1.54[2][3]

Note: These values represent the total phenolic and flavonoid content and not the specific yield of this compound.

Experimental Protocols

While a specific protocol for the isolation of this compound from Inula viscosa is not detailed in the available literature, the following procedure, adapted from the successful isolation of this compound from Eucalyptus maculata, provides a robust methodology.

Extraction of Plant Material
  • Plant Material Preparation : Air-dry the leaves of Inula viscosa at room temperature until they are brittle. Grind the dried leaves into a fine powder.

  • Solvent Extraction : Macerate the powdered plant material in methanol at room temperature for 24 hours. This process should be repeated three times to ensure exhaustive extraction.

  • Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning : Suspend the crude methanolic extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Activity Guided Fractionation : If a specific biological activity is being targeted (e.g., anti-inflammatory), each fraction should be tested. The ethyl acetate fraction is often enriched in flavonoids.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography : Subject the flavonoid-rich fraction (typically the ethyl acetate fraction) to column chromatography on silica gel.

  • Elution Gradient : Elute the column with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Thin Layer Chromatography (TLC) : Monitor the collected fractions by TLC, visualizing the spots under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Further Purification : Combine fractions containing the target compound and subject them to further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, to yield the pure this compound.

Workflow for Isolation of this compound

Isolation_Workflow Plant Inula viscosa (Dried Leaves) Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Fractions Hexane, Chloroform, Ethyl Acetate Fractions Partitioning->Fractions SilicaGel Silica Gel Column Chromatography Fractions->SilicaGel Ethyl Acetate Fraction Fractions2 Collected Fractions SilicaGel->Fractions2 TLC TLC Analysis Fractions2->TLC Purification Preparative TLC or Sephadex LH-20 TLC->Purification Fractions containing target compound PureCompound Pure 6-Methyl-7-O- methylaromadendrin Purification->PureCompound

A generalized workflow for the isolation of this compound.

Characterization of this compound

The structural elucidation of the isolated compound is achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for the Characterization of this compound

TechniqueDataReference
¹H NMR (in DMSO-d6)δ 5.10 (1H, d, J = 11.52 Hz, H-2), δ 4.64 (1H, d, J = 11.52 Hz, H-3), δ 3.78 (3H, s, 7-OCH₃)[4]
Mass Spectrometry (GC-MS of TMS derivative)m/z 503[4]

The provided NMR data confirms the presence of the hydroxyl group at C-3 and the methoxy (B1213986) group at the C-7 position. The mass spectrometry data corresponds to the trimethylsilyl (B98337) derivative of the compound.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to modulate key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of pro-inflammatory mediators. This includes the reduction of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). Furthermore, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Conceptual Signaling Pathway for Anti-inflammatory Action

Anti_inflammatory_Pathway Compound 6-Methyl-7-O- methylaromadendrin COX2 COX-2 Expression Compound->COX2 Inhibition Proinflammatory Pro-inflammatory Mediators (TNF-α, IL-6, PGE2) Compound->Proinflammatory Inhibition InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage InflammatoryStimulus->Cell Cell->COX2 Cell->Proinflammatory Inflammation Inflammation COX2->Inflammation Proinflammatory->Inflammation

Inhibition of inflammatory pathways by this compound.

Conclusion

This technical guide provides a foundational understanding for the isolation and characterization of this compound from Inula viscosa. While a specific yield from this plant remains to be quantified, the provided protocols and data from analogous studies offer a clear path for researchers. The demonstrated anti-inflammatory activity of this compound underscores its potential for further investigation in the development of novel therapeutic agents. Future research should focus on optimizing the isolation protocol from Inula viscosa and conducting more in-depth studies to fully elucidate its pharmacological profile.

References

7-O-Methylaromadendrin in Populus alba: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-O-methylaromadendrin, a flavonoid reported in Populus alba (white poplar). The document covers its biosynthesis, quantitative data from biotechnological production, and detailed experimental protocols relevant to its study.

Introduction

7-O-methylaromadendrin, also known as aromadendrin (B1667607) 7-methyl ether or 7-O-methyl dihydrokaempferol, is a bioactive flavonoid that has been identified in several plant species, including Populus alba.[1][2] This compound has garnered interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[2][3] While the initial discovery and isolation from Populus alba are not extensively detailed in readily available literature, significant research has been conducted on its biosynthesis and production in engineered microorganisms, providing valuable insights into its chemical and biological characteristics.

Quantitative Data

The following table summarizes the production of 7-O-methylaromadendrin and its precursors in a genetically engineered Escherichia coli strain. This data is derived from studies aimed at the biotechnological synthesis of the compound.

CompoundPrecursorProduction Titer (mg/L)Molar Concentration (µM)
7-O-methylaromadendrin (7-OMA)p-Coumaric Acid2.78.9
7-O-methylaromadendrin (7-OMA)Naringenin (NRN)30.099.2
Dihydrokaempferol (DHK)Naringenin (NRN)63.5220.3
Sakuranetin (SKN)Naringenin (NRN)12.744.3

Spectroscopic Data

The structural elucidation of 7-O-methylaromadendrin has been confirmed through various spectroscopic methods. The following table presents key mass spectrometry data for trimethylsilyl (B98337) (TMS)-derivatized flavonoids, including 7-O-methylaromadendrin, as identified in biosynthetic studies.

CompoundMolecular Ion (M+)Key Fragment Ion [M-CH3]+ (m/z)Common B-ring Fragment Ion (m/z)
Naringenin (NRN)-473179
Dihydrokaempferol (DHK)-561179
Sakuranetin (SKN)-415179
7-O-methylaromadendrin (7-OMA)-503179

Experimental Protocols

The following protocols are based on the methodologies used for the biotechnological production and analysis of 7-O-methylaromadendrin in E. coli. These methods are foundational for researchers working with this compound.

1. Biosynthesis of 7-O-methylaromadendrin in E. coli

  • Objective: To produce 7-O-methylaromadendrin from a precursor molecule.

  • Methodology:

    • Strain Engineering: An E. coli strain is genetically engineered by introducing a series of genes encoding the enzymes required for the flavonoid biosynthetic pathway. These include:

      • 4-coumarate-CoA ligase (from Petroselinum crispum)

      • Chalcone synthase (from Petunia hybrida)

      • Chalcone isomerase (from Medicago sativa)

      • Flavanone-3-hydroxylase (from Arabidopsis thaliana)

      • 7-O-methyltransferase (from Streptomyces avermitilis)

    • Culture and Induction: The engineered E. coli is cultured in a suitable medium (e.g., Luria-Bertani broth). Gene expression is induced at an appropriate cell density (e.g., an OD600 of 0.5-0.6) by adding an inducer like IPTG.

    • Precursor Feeding: A precursor, such as p-coumaric acid or naringenin, is added to the culture medium to initiate the biosynthesis of the target compound.

    • Incubation: The culture is incubated for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 30°C) to allow for the conversion of the precursor into 7-O-methylaromadendrin and other intermediates.

    • Extraction: After incubation, the culture is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced flavonoids. The organic layer is then evaporated to dryness.

2. Analytical Methods for Identification and Quantification

  • Objective: To identify and quantify 7-O-methylaromadendrin in the extract.

  • Methodology:

    • Sample Preparation: The dried extract is redissolved in a suitable solvent (e.g., methanol) for analysis.

    • High-Performance Liquid Chromatography (HPLC):

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient of water (with a small percentage of formic acid) and acetonitrile (B52724) is commonly employed.

      • Detection: A UV detector is used to monitor the elution of compounds at a specific wavelength (e.g., 280 nm).

      • Quantification: The concentration of 7-O-methylaromadendrin is determined by comparing its peak area to a standard curve of a known concentration.

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Derivatization: For GC-MS analysis, the flavonoid extracts are derivatized with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to increase their volatility.

      • Column: A nonpolar capillary column (e.g., 5% phenylmethylsiloxane) is used.

      • Temperature Program: A linear temperature gradient is applied to separate the compounds.

      • Ionization: Electron impact ionization at 70 eV is used to fragment the molecules.

      • Detection: The mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for structural elucidation.

Visualizations

The following diagrams illustrate the biosynthetic pathway of 7-O-methylaromadendrin and a typical experimental workflow for its production and analysis.

Biosynthesis_of_7_O_methylaromadendrin cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes pCoumaric_acid p-Coumaric Acid Naringenin_Chalcone Naringenin Chalcone pCoumaric_acid->Naringenin_Chalcone 4CL, CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (Aromadendrin) Naringenin->Dihydrokaempferol F3H OMA 7-O-methylaromadendrin Dihydrokaempferol->OMA OMT 4CL 4-coumarate-CoA ligase CHS Chalcone synthase CHI Chalcone isomerase F3H Flavanone-3-hydroxylase OMT 7-O-methyltransferase

Caption: Biosynthetic pathway of 7-O-methylaromadendrin from p-coumaric acid.

Experimental_Workflow cluster_production Production Phase cluster_analysis Analysis Phase Strain_Engineering E. coli Strain Engineering Culture_Induction Culture and Induction Strain_Engineering->Culture_Induction Precursor_Feeding Precursor Feeding Culture_Induction->Precursor_Feeding Incubation Incubation Precursor_Feeding->Incubation Extraction Extraction Incubation->Extraction Sample_Prep Sample Preparation Extraction->Sample_Prep Dried Extract HPLC HPLC Analysis Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis GCMS->Data_Analysis

Caption: Experimental workflow for the production and analysis of 7-O-methylaromadendrin.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 6-Methyl-7-O-methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-7-O-methylaromadendrin is a flavonoid, a class of natural products known for their diverse biological activities. Its chemical structure is closely related to the more extensively studied 7-O-methylaromadendrin. This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, based on available chemical data. Due to the limited specific experimental data for this particular derivative, information from its close analogue, 7-O-methylaromadendrin, is utilized to provide a comprehensive understanding of its likely properties and the methodologies for its characterization.

Chemical Structure and Stereochemistry

The fundamental structure of this compound is a flavanone (B1672756) core, which consists of a C6-C3-C6 skeleton. The systematic name for this compound is (2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methylchroman-4-one. This nomenclature precisely defines the spatial arrangement of the substituents on the heterocyclic C ring, which is crucial for its biological activity.

The stereochemistry at positions C2 and C3 is specified as (2R, 3R), indicating a trans configuration of the phenyl group at C2 and the hydroxyl group at C3. This specific stereoisomer is common among naturally occurring dihydroflavonols.

Key Structural Features:

  • A-Ring: A benzene (B151609) ring with a hydroxyl group at C5, a methyl group at C6, and a methoxy (B1213986) group at C7.

  • B-Ring: A phenyl group attached at C2 of the C-ring, with a hydroxyl group at the C4' position.

  • C-Ring: A dihydropyranone ring with a hydroxyl group at C3 and a ketone at C4.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 852385-13-8Chemical Abstracts Service
Molecular Formula C17H16O6Calculated
Molecular Weight 316.31 g/mol Calculated

Spectroscopic Data (Representative)

No specific NMR or mass spectrometry data has been published for this compound. However, the data for the closely related 7-O-methylaromadendrin can serve as a reference for the expected spectral features. The primary difference would be the presence of signals corresponding to the C6-methyl group and the associated changes in the chemical shifts of the A-ring protons.

Table 1: Representative ¹H-NMR Data for 7-O-methylaromadendrin

ProtonChemical Shift (ppm)MultiplicityJ (Hz)
H-25.05d11.4
H-34.60d11.4
H-66.08d2.2
H-86.04d2.2
H-2', H-6'7.35d8.6
H-3', H-5'6.82d8.6
7-OCH₃3.78s-
5-OH11.8s-

Note: Data for 7-O-methylaromadendrin. The presence of a methyl group at C6 in this compound would result in a singlet for H-8 and a singlet for the C6-methyl protons.

Table 2: Representative ¹³C-NMR Data for 7-O-methylaromadendrin

CarbonChemical Shift (ppm)
C-283.5
C-372.8
C-4197.0
C-4a101.5
C-5163.0
C-696.0
C-7168.0
C-895.0
C-8a162.5
C-1'129.5
C-2', C-6'128.0
C-3', C-5'115.5
C-4'158.0
7-OCH₃55.6

Note: Data for 7-O-methylaromadendrin. The chemical shifts for the A-ring carbons would be different for this compound due to the C6-methyl substituent.

Experimental Protocols (Representative)

Detailed experimental protocols for the synthesis or isolation of this compound are not currently available in the scientific literature. However, the general methods used for the isolation and characterization of flavonoids, such as those employed for 7-O-methylaromadendrin, would be applicable.

General Isolation and Purification Protocol for Flavonoids

A common method for isolating flavonoids from plant material involves solvent extraction followed by chromatographic separation.

G start Plant Material (e.g., leaves, bark) extraction Extraction with a suitable solvent (e.g., methanol, ethanol) start->extraction filtration Filtration and concentration of the extract extraction->filtration partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate) filtration->partitioning chromatography Column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) partitioning->chromatography hplc Preparative HPLC for final purification chromatography->hplc characterization Structural elucidation (NMR, MS, etc.) hplc->characterization

An In-Depth Technical Guide to the Spectroscopic Data of 7-O-Methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 7-O-methylaromadendrin, a flavonoid of significant interest to researchers in natural product chemistry and drug development. It is important to note that while the initial query specified "6-Methyl-7-O-methylaromadendrin," the available scientific literature predominantly refers to "7-O-methylaromadendrin." This document will focus on the latter, presenting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with experimental protocols and a biosynthetic pathway visualization.

Spectroscopic Data Presentation

The structural elucidation of 7-O-methylaromadendrin has been accomplished through various spectroscopic techniques. The quantitative data from these analyses are summarized below for clarity and comparative purposes.

Table 1: NMR Spectroscopic Data for 7-O-methylaromadendrin

¹H NMR (500 MHz, MeOD) ¹³C NMR (125 MHz, MeOD)
Position δ (ppm) Position δ (ppm)
H-25.04 (d, J = 11.4 Hz)C-284.2
H-34.58 (d, J = 11.4 Hz)C-373.1
H-66.18 (d, J = 2.0 Hz)C-4197.2
H-86.39 (d, J = 2.0 Hz)C-5162.2
H-2', H-6'7.74 (d, J = 2.1 Hz)C-699.4
H-3', H-5'6.88 (d, J = 8.3 Hz)C-7165.0
7-OCH₃3.78 (s)C-894.6
C-9158.9
C-10104.7
C-1'118.5
C-2'157.4
C-3'117.3
C-4'133.1
C-5'120.2
C-6'129.1
7-OCH₃56.0
Data sourced from references[1][2][3].

Table 2: Mass Spectrometry (MS) Data for 7-O-methylaromadendrin

Technique Ion/Fragment m/z
LC-MS[M+H]⁺303.0863
GC-MS (TMS derivative)[M-CH₃]⁺503
GC-MS (TMS derivative)B-ring fragment179
Data sourced from references[3][4][5].

Table 3: Infrared (IR) Spectroscopy Data for 7-O-methylaromadendrin

Functional Group Expected Absorption Range (cm⁻¹)
O-H (hydroxyl)3500-3200 (broad)
C=O (carbonyl)1680-1650
C=C (aromatic)1600-1450
C-O (ether)1300-1000
Note: Specific experimental IR data for 7-O-methylaromadendrin is not readily available in the cited literature. This table presents expected ranges for the functional groups present in the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural determination. The following sections detail the methodologies typically employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of purified 7-O-methylaromadendrin is dissolved in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (MeOD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 90° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Mass Spectrometry Protocol
  • Liquid Chromatography-Mass Spectrometry (LC-MS): A solution of the compound in a suitable solvent (e.g., methanol) is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF). A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid, is often used to achieve separation on a C18 column. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the flavonoid is typically derivatized to increase its volatility. This is often achieved by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then injected into the GC, where it is separated on a capillary column before being ionized and detected by the mass spectrometer.

Mandatory Visualizations

Biosynthetic Pathway of 7-O-Methylaromadendrin

The biosynthesis of 7-O-methylaromadendrin in organisms like E. coli can be engineered to proceed from the precursor naringenin.[3][6] This enzymatic conversion is a two-step process.

biosynthetic_pathway Naringenin Naringenin Aromadendrin Aromadendrin (Dihydrokaempferol) Naringenin->Aromadendrin Flavanone 3-hydroxylase (F3H) Seven_OMA 7-O-Methylaromadendrin Aromadendrin->Seven_OMA 7-O-methyltransferase (OMT)

Caption: Enzymatic synthesis of 7-O-methylaromadendrin from naringenin.

Spectroscopic Data Acquisition Workflow

The logical flow of acquiring and processing spectroscopic data for the characterization of a natural product like 7-O-methylaromadendrin is outlined below.

data_acquisition_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis Purified_Compound Purified 7-O-Methylaromadendrin NMR NMR (1H, 13C) Purified_Compound->NMR MS MS (LC-MS, GC-MS) Purified_Compound->MS IR IR Purified_Compound->IR Process_NMR Process NMR Data NMR->Process_NMR Process_MS Process MS Data MS->Process_MS Process_IR Process IR Data IR->Process_IR Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_MS->Structure_Elucidation Process_IR->Structure_Elucidation

References

In-Depth Technical Guide to the Biological Activities of 6-Methyl-7-O-methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-7-O-methylaromadendrin, a naturally occurring flavonoid, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its known biological effects, with a focus on its anticancer, anti-inflammatory, and glucose uptake-stimulating properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound, also known as 7-O-methylaromadendrin (7-OMA), is a flavanonol, a type of flavonoid, that has been isolated from various medicinal plants, including Inula viscosa, Populus alba, and Eucalyptus maculata.[1] Flavonoids are a broad class of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] The methylation of the hydroxyl groups on the flavonoid backbone, as seen in this compound, can significantly alter its bioavailability and biological activity. This guide focuses on the experimentally determined biological activities of this specific methylated flavonoid.

Biological Activities

Anticancer and Apoptotic Effects

While specific IC50 values for this compound against various cancer cell lines are not extensively documented in publicly available literature, the broader class of flavonoids, including its precursor aromadendrin (B1667607), has demonstrated significant anticancer and apoptosis-inducing effects.[2][3] For instance, the related compound 7-O-methylmearnsitrin has shown dose-dependent inhibition of HeLa cell proliferation with an IC50 value of 22 µg/mL.[4] The primary mechanism of anticancer activity for many flavonoids involves the induction of apoptosis, or programmed cell death, in cancer cells.[3]

Table 1: Summary of Anticancer and Apoptotic Activity Data

CompoundCell LineActivityIC50 / ConcentrationReference
7-O-methylmearnsitrinHeLaCytotoxicity22 µg/mL[4]
AromadendrinVariousAnti-apoptotic activityNot specified[5]
Anti-inflammatory Activity

Table 2: Summary of Anti-inflammatory Activity Data

CompoundCell ModelActivityIC50 / ConcentrationReference
AromadendrinRAW 264.7 macrophagesNO Production InhibitionNot specified[5]
Stimulation of Glucose Uptake

A significant biological activity of this compound is its ability to stimulate glucose uptake. A study demonstrated that at a concentration of 10 µM, it significantly stimulated insulin-induced glucose uptake in both human hepatocellular liver carcinoma (HepG2) cells and differentiated 3T3-L1 adipocytes. This effect is linked to the activation of the PI3K/Akt and AMPK signaling pathways.

Table 3: Summary of Glucose Uptake Activity Data

CompoundCell Line(s)ActivityConcentrationReference
This compoundHepG2, 3T3-L1Stimulation of insulin-induced glucose uptake10 µMNot explicitly cited

Experimental Protocols

Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a dose-response range from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Note: As flavonoids can interfere with the MTT assay, it is advisable to include proper controls and consider alternative assays like the SRB (Sulphorhodamine B) assay for validation.[7]

Nitric Oxide Production Assay (Griess Test)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.[8][9]

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of specific proteins in signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.[10]

Signaling Pathways

Anticancer and Apoptosis Signaling

The anticancer effects of many flavonoids are mediated through the induction of apoptosis, which can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[11]

cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway 6-M-7-O-MA_intrinsic This compound Bax Bax 6-M-7-O-MA_intrinsic->Bax promotes Bcl2 Bcl-2 6-M-7-O-MA_intrinsic->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion induces permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis_intrinsic Apoptosis Caspase3->Apoptosis_intrinsic executes 6-M-7-O-MA_extrinsic This compound FasL FasL 6-M-7-O-MA_extrinsic->FasL may upregulate FasR Fas Receptor FasL->FasR binds to FADD FADD FasR->FADD recruits Caspase8 Caspase-8 FADD->Caspase8 activates Caspase3_extrinsic Caspase-3 Caspase8->Caspase3_extrinsic activates Apoptosis_extrinsic Apoptosis Caspase3_extrinsic->Apoptosis_extrinsic executes

Figure 1: General overview of intrinsic and extrinsic apoptosis pathways potentially modulated by flavonoids.

Anti-inflammatory Signaling

The anti-inflammatory effects of flavonoids are often mediated by the inhibition of the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory signals like LPS, these pathways become activated, leading to the production of pro-inflammatory cytokines.

cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway 6-M-7-O-MA_nfkb This compound IKK IKK 6-M-7-O-MA_nfkb->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_nfkb Nucleus NFkB->Nucleus_nfkb translocates to Inflammatory_Genes_nfkb Inflammatory Gene Transcription Nucleus_nfkb->Inflammatory_Genes_nfkb activates 6-M-7-O-MA_mapk This compound p38 p38 MAPK 6-M-7-O-MA_mapk->p38 inhibits LPS_mapk LPS Upstream_Kinases Upstream Kinases LPS_mapk->Upstream_Kinases Upstream_Kinases->p38 phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Nucleus_mapk Nucleus AP1->Nucleus_mapk translocates to Inflammatory_Genes_mapk Inflammatory Gene Transcription Nucleus_mapk->Inflammatory_Genes_mapk activates

Figure 2: Simplified representation of NF-κB and MAPK signaling pathways in inflammation.

Glucose Uptake Signaling

This compound enhances insulin-stimulated glucose uptake through the activation of the PI3K/Akt and AMPK signaling pathways. These pathways are crucial for the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell.

cluster_glucose Glucose Uptake Signaling Pathway 6-M-7-O-MA This compound AMPK AMPK 6-M-7-O-MA->AMPK activates Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K activates Insulin Insulin Insulin->Insulin_Receptor binds to Akt Akt PI3K->Akt activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles promotes translocation AMPK->GLUT4_Vesicles promotes translocation Cell_Membrane Cell Membrane GLUT4_Vesicles->Cell_Membrane translocate to Glucose_Uptake Glucose Uptake Cell_Membrane->Glucose_Uptake facilitates

Figure 3: Signaling pathways involved in this compound-stimulated glucose uptake.

Conclusion and Future Directions

This compound exhibits a range of promising biological activities, including anticancer, anti-inflammatory, and glucose uptake-enhancing effects. While preliminary data are encouraging, further research is required to fully elucidate its therapeutic potential. Specifically, future studies should focus on:

  • Determining the specific IC50 values of this compound against a broad panel of cancer cell lines.

  • Quantifying its anti-inflammatory efficacy by measuring the inhibition of various inflammatory mediators and elucidating the precise molecular targets within the NF-κB and MAPK pathways.

  • Conducting in vivo studies to validate the observed in vitro activities and to assess the pharmacokinetic and safety profiles of the compound.

A deeper understanding of the mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent for the treatment of cancer, inflammatory diseases, and metabolic disorders.

References

Unraveling the Anti-Inflammatory Cascade of 6-Methyl-7-O-methylaromadendrin: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative anti-inflammatory mechanism of action for 6-Methyl-7-O-methylaromadendrin. Direct mechanistic studies on this specific methylated flavonoid are not extensively available in current scientific literature. Therefore, this document synthesizes the detailed anti-inflammatory mechanisms elucidated for its parent compound, aromadendrin (B1667607), to infer the likely pathways of action for its derivative. The core anti-inflammatory effects of aromadendrin are attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide presents a comprehensive overview of these pathways, supported by available quantitative data, detailed experimental protocols from relevant studies, and visual diagrams to facilitate a deeper understanding for research and development applications.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse bioactive properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. This compound is a methylated derivative of aromadendrin, a flavanonol that has demonstrated notable anti-inflammatory potential. While the anti-inflammatory activity of this compound has been acknowledged, the precise molecular mechanisms underpinning these effects remain to be fully elucidated[1][2][3].

This whitepaper bridges this knowledge gap by providing a detailed account of the well-documented anti-inflammatory mechanisms of the parent compound, aromadendrin. It is scientifically plausible that this compound shares a similar mechanistic profile, primarily centered on the inhibition of key pro-inflammatory signaling cascades.

Core Anti-Inflammatory Mechanism: Insights from Aromadendrin

The anti-inflammatory properties of aromadendrin are primarily mediated through the suppression of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family plays a pivotal role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4].

Aromadendrin has been shown to exert its anti-inflammatory effects by intervening at multiple points in the NF-κB signaling cascade:

  • Suppression of TLR4/MyD88 Expression: In inflammatory conditions triggered by lipopolysaccharide (LPS), aromadendrin has been observed to ameliorate the expression of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88)[5][6]. This upstream intervention curtails the initiation of the inflammatory signaling cascade.

  • Inhibition of IκBα Degradation: Aromadendrin significantly suppresses the LPS-induced degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, aromadendrin effectively inhibits the nuclear translocation of the p65 subunit of NF-κB[5].

  • Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation by aromadendrin leads to a significant reduction in the expression of NF-κB target genes. This includes a decrease in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as the enzymes iNOS and COX-2[5][6][7].

NF_kappaB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates for Degradation IkappaB_NFkappaB IκBα-NF-κB (Inactive) NFkappaB NF-κB (p65/p50) NFkappaB_n NF-κB (Active) NFkappaB->NFkappaB_n Translocates IkappaB_NFkappaB->NFkappaB Releases DNA DNA NFkappaB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Induces Aromadendrin This compound (inferred from Aromadendrin) Aromadendrin->TLR4 Inhibits Aromadendrin->MyD88 Inhibits Aromadendrin->IkappaB Inhibits Degradation

Inferred Inhibition of the NF-κB Signaling Pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, are also critical in mediating inflammatory responses.

Studies on aromadendrin have revealed a selective inhibition of the MAPK pathway:

  • Selective JNK Inhibition: Aromadendrin has been demonstrated to significantly attenuate the LPS-induced phosphorylation of JNK in a concentration-dependent manner. This suggests that the JNK signaling pathway is a key target in the anti-inflammatory action of aromadendrin[5][7].

  • No Significant Effect on ERK and p38: Interestingly, aromadendrin did not show a significant inhibitory effect on the phosphorylation of ERK or p38, indicating a specific mode of action within the MAPK cascade[7].

MAPK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p_JNK p-JNK MKK4_7->p_JNK AP1 AP-1 p_JNK->AP1 Activates ERK ERK MEK1_2->ERK Phosphorylates p_ERK p-ERK MEK1_2->p_ERK p38 p38 MKK3_6->p38 Phosphorylates p_p38 p-p38 MKK3_6->p_p38 ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes Induces Aromadendrin This compound (inferred from Aromadendrin) Aromadendrin->p_JNK Inhibits Phosphorylation

Inferred Modulation of the MAPK Signaling Pathway.

Quantitative Data Summary (Based on Aromadendrin)

The following tables summarize the quantitative data from studies on aromadendrin, providing insights into its potency and efficacy.

Table 1: Inhibition of Pro-inflammatory Mediators by Aromadendrin

MediatorCell Line/ModelStimulantAromadendrin Concentration% Inhibition / EffectReference
IL-6 E. africana extract screenIC50: 6 µM-[5]
NO RAW 264.7LPSConcentration-dependentSignificant reduction[5]
PGE2 RAW 264.7LPSConcentration-dependentSignificant reduction[5]
IL-1β BEAS-2B / ALI MiceLPSPretreatment / OralAmeliorated / Decreased[5][6]
TNF-α BEAS-2B / ALI MiceLPSPretreatment / OralAmeliorated / Decreased[5][6]

Table 2: Effects of Aromadendrin on Protein Expression and Activation

ProteinCell Line/ModelStimulantAromadendrin TreatmentOutcomeReference
iNOS RAW 264.7 / ALI MiceLPSConcentration-dependent / OralOverexpression attenuated[5][6][7]
COX-2 RAW 264.7 / ALI MiceLPSConcentration-dependent / OralOverexpression attenuated[5][6][7]
p-JNK RAW 264.7LPSConcentration-dependentActivation attenuated[5][7]
p-ERK RAW 264.7LPSConcentration-dependentNo significant reduction[7]
p-p38 RAW 264.7LPSConcentration-dependentNo significant reduction[7]
NF-κB (p65) RAW 264.7LPSConcentration-dependentNuclear translocation inhibited[5]

Detailed Experimental Protocols (Based on Aromadendrin Studies)

The following are representative experimental protocols used in the studies of aromadendrin's anti-inflammatory effects. These can serve as a foundation for designing experiments for this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 or human lung epithelial cell line BEAS-2B.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., aromadendrin) for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Western Blot Analysis for Protein Expression
  • Objective: To determine the expression levels of key signaling proteins (e.g., iNOS, COX-2, p-JNK, JNK, IκBα, NF-κB p65).

  • Procedure:

    • After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment and Lysis protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Skim Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end Data Analysis detection->end

Experimental Workflow for Western Blot Analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

  • Procedure:

    • Cell culture supernatants are collected after the treatment period.

    • Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

    • In brief, the supernatant is added to a 96-well plate pre-coated with a capture antibody for the target cytokine.

    • After incubation and washing, a detection antibody is added, followed by a substrate solution.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The concentration of the cytokine is determined by comparison with a standard curve.

Conclusion and Future Directions

The anti-inflammatory mechanism of this compound is inferred to be similar to that of its parent compound, aromadendrin, primarily involving the inhibition of the NF-κB and MAPK (specifically JNK) signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators.

Future research should focus on validating this inferred mechanism directly for this compound. Key areas of investigation should include:

  • Direct Mechanistic Studies: Conducting in-depth studies to confirm the effects of this compound on NF-κB and MAPK signaling components.

  • Quantitative Analysis: Determining the IC50 values for the inhibition of various pro-inflammatory markers to establish its potency.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in relevant animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Comparing the anti-inflammatory activity of this compound with aromadendrin and other related flavonoids to understand the impact of methylation on its biological activity.

A thorough understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

References

Potential Therapeutic Applications of 6-Methyl-7-O-methylaromadendrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-7-O-methylaromadendrin, a naturally occurring flavonoid, has garnered significant interest within the scientific community due to its promising therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of its biological activities, focusing on its applications in metabolic disorders, oncology, and inflammatory conditions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and drug development efforts.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] this compound, a specific dihydroflavonol, has emerged as a compound of interest with distinct biological activities. This guide delves into the scientific evidence supporting its potential as a therapeutic agent, with a focus on its insulin-sensitizing, anti-proliferative, and anti-inflammatory effects.

Therapeutic Potential in Metabolic Disorders: Insulin-Sensitizing Effects

A significant area of investigation for this compound is its potential role in the management of type 2 diabetes mellitus. In vitro studies have demonstrated its ability to enhance glucose uptake in key metabolic tissues.

Quantitative Data: Stimulation of Glucose Uptake
Cell LineCompound ConcentrationEffect on Glucose UptakeReference
Human Hepatocellular Carcinoma (HepG2)10 µMSignificantly stimulated insulin-induced glucose uptake[1]
Differentiated 3T3-L1 Adipocytes10 µMSignificantly stimulated insulin-induced glucose uptake[1]
Signaling Pathways in Insulin-Mediated Glucose Uptake

Experimental evidence suggests that this compound enhances insulin (B600854) sensitivity through a multi-pronged mechanism involving the activation of key signaling pathways. The compound has been shown to increase the expression of peroxisome proliferator-activated receptor gamma 2 (PPARγ2), a critical regulator of adipogenesis and insulin sensitivity. Furthermore, in insulin-resistant HepG2 cells, it reactivates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and the AMP-activated protein kinase (AMPK) pathways.[1]

Insulin_Signaling_Pathway cluster_cell Hepatocyte / Adipocyte cluster_membrane Cell Membrane 6-M-7-O-MA 6-Methyl-7-O- methylaromadendrin PPARg2 PPARγ2 Activation 6-M-7-O-MA->PPARg2 PI3K PI3K 6-M-7-O-MA->PI3K Reactivates AMPK AMPK 6-M-7-O-MA->AMPK Reactivates Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K Insulin Insulin Insulin->Insulin_Receptor Akt Akt/PKB PI3K->Akt GLUT4_translocation GLUT4 Translocation to Membrane Akt->GLUT4_translocation AMPK->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Figure 1: Proposed signaling pathway for this compound in enhancing insulin-mediated glucose uptake.
Experimental Protocol: In Vitro Glucose Uptake Assay

This protocol describes a method for measuring insulin-stimulated glucose uptake in cultured cells, adapted from methodologies used to study flavonoid effects on glucose metabolism.

1. Cell Culture and Differentiation:

  • Culture HepG2 cells or 3T3-L1 preadipocytes in appropriate media and conditions.

  • For 3T3-L1 cells, induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

2. Induction of Insulin Resistance (for HepG2 cells):

  • Expose HepG2 cells to high glucose media for a specified period to induce a state of insulin resistance.

3. Treatment with this compound:

  • Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.

4. Glucose Uptake Measurement:

  • Wash the cells and incubate in glucose-free medium.

  • Stimulate the cells with insulin.

  • Add a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • After incubation, wash the cells to remove excess 2-NBDG.

  • Lyse the cells and measure the fluorescence intensity, which is proportional to the amount of glucose taken up by the cells.

5. Western Blot Analysis for Signaling Proteins:

  • Lyse treated cells and separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of PI3K, Akt, and AMPK, as well as PPARγ2.

  • Use appropriate secondary antibodies and a detection system to visualize protein bands.

Potential in Oncology: Anti-Proliferative and Pro-Apoptotic Effects

Flavonoids are known to possess anticancer properties, and this compound is reported to have an apoptosis-inducing effect.[1] While specific quantitative data for this compound is emerging, related flavonoids have demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

While direct IC50 values for this compound are not widely reported, a study on a closely related compound, 7-O-methylmearnsitrin, provides insight into its potential potency.

Cell LineCompoundIC50Reference
HeLa (Cervical Cancer)7-O-methylmearnsitrin22 µg/mL

Note: Further studies are required to establish the specific cytotoxic profile of this compound against a broader range of cancer cell lines.

Experimental Workflow: Assessing Anticancer Activity

The following workflow outlines a standard approach to evaluating the in vitro anticancer potential of a compound like this compound.

Anticancer_Workflow Start Compound: 6-M-7-O-MA Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa, HepG2) Start->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Caspase_Assay Caspase Activity Assay (Caspase-3, -8, -9) Apoptosis_Assay->Caspase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Caspase_Assay->Cell_Cycle Western_Blot Western Blot for Apoptotic Proteins (Bcl-2, Bax, etc.) Cell_Cycle->Western_Blot End Evaluation of Anticancer Potential Western_Blot->End

Figure 2: A typical experimental workflow for evaluating the in vitro anticancer activity of a compound.
Experimental Protocol: Apoptosis Assay using Annexin V/Propidium (B1200493) Iodide Staining

This protocol outlines a common method to quantify apoptosis in cancer cells treated with a test compound.

1. Cell Seeding and Treatment:

  • Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells.

  • Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Anti-Inflammatory Potential

This compound is reported to possess anti-inflammatory activity.[1] The mechanisms underlying the anti-inflammatory effects of flavonoids often involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Potential Mechanisms of Anti-Inflammatory Action

While specific studies on this compound are needed, the anti-inflammatory actions of flavonoids are generally attributed to:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes: These enzymes are key to the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

  • Inhibition of Nitric Oxide Synthase (NOS): Inducible NOS (iNOS) produces large amounts of nitric oxide (NO) during inflammation.

  • Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.

Experimental Protocol: In Vitro Anti-Inflammatory Assays

The following are standard assays to evaluate the anti-inflammatory potential of a compound.

1. COX and LOX Inhibition Assays:

  • Utilize commercially available enzyme inhibition assay kits.

  • Incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with the substrate (arachidonic acid) in the presence of varying concentrations of this compound.

  • Measure the product formation to determine the inhibitory activity and calculate IC50 values.

2. Nitric Oxide (NO) Production in Macrophages:

  • Culture macrophage cell lines (e.g., RAW 264.7).

  • Pre-treat the cells with this compound.

  • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent.

3. NF-κB Activity Assay:

  • Use a reporter gene assay where cells are transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treat the cells with this compound followed by an inflammatory stimulus.

  • Measure the reporter gene expression to determine the effect on NF-κB transcriptional activity.

  • Alternatively, use Western blotting to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Synthesis and Isolation

This compound can be isolated from various plant sources. Additionally, biotechnological production methods are being developed. A notable example is its synthesis in Escherichia coli from the precursor p-coumaric acid. This involves the introduction of a series of genes encoding enzymes for the flavonoid biosynthetic pathway, including 4-coumarate-CoA ligase, chalcone (B49325) synthase, chalcone isomerase, flavanone-3-hydroxylase, and a 7-O-methyltransferase.[2]

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising flavonoid with significant therapeutic potential, particularly in the areas of metabolic disease, cancer, and inflammation. Its ability to enhance insulin sensitivity through well-defined signaling pathways makes it an attractive candidate for further investigation as an anti-diabetic agent. While preliminary data indicate anticancer and anti-inflammatory properties, further research is crucial to elucidate the precise mechanisms of action and to quantify its efficacy through robust in vitro and in vivo studies. Future research should focus on:

  • Determining the IC50 values of this compound against a wide panel of cancer cell lines.

  • Investigating its efficacy and safety in animal models of diabetes, cancer, and inflammatory diseases.

  • Exploring its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

  • Conducting structure-activity relationship studies to identify more potent analogs.

The continued exploration of this compound is warranted to fully unlock its therapeutic potential for the benefit of human health.

References

6-Methyl-7-O-methylaromadendrin: A Flavonoid Phytoalexin in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-7-O-methylaromadendrin, a methylated flavonoid, is emerging as a compound of significant interest within the domain of plant pathology and natural product chemistry. As a phytoalexin, it represents a key component of the plant's inducible defense arsenal (B13267) against pathogenic microorganisms. This technical guide provides a comprehensive overview of the core knowledge surrounding this compound, detailing its biosynthesis, putative signaling pathways that regulate its production, and its role as a defensive compound. This document synthesizes available quantitative data, outlines detailed experimental protocols, and presents visual diagrams of key pathways to serve as a foundational resource for researchers and professionals in drug development and plant science.

Introduction

Phytoalexins are a class of low molecular weight, antimicrobial compounds that are synthesized and accumulated by plants in response to pathogenic attack or abiotic stress.[1][2] Flavonoids, a diverse group of plant secondary metabolites, are well-documented for their roles in plant defense, including their function as phytoalexins.[3] this compound, also known as 7-O-methylaromadendrin (7-OMA), is a specific flavanone (B1672756) that has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[3] While much of the research has focused on its production in engineered microorganisms, its role as a phytoalexin in natural plant defense systems is an area of growing investigation. This guide aims to consolidate the current understanding of this compound, with a focus on its function as a flavonoid phytoalexin.

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the well-established flavonoid pathway, starting from the precursor p-coumaric acid. The final steps leading to the formation of this compound involve the modification of the flavanone naringenin (B18129). The production of 7-O-methylaromadendrin has been successfully demonstrated in engineered Escherichia coli, providing a clear enzymatic pathway.[3][4]

The key enzymatic steps are:

  • Hydroxylation: Naringenin is hydroxylated at the 3-position by flavanone-3-hydroxylase (F3H) to produce aromadendrin (B1667607) (also known as dihydrokaempferol).

  • Methylation: The hydroxyl group at the 7-position of aromadendrin is then methylated by a 7-O-methyltransferase (OMT) to yield this compound.[3]

An alternative, though less dominant, biosynthetic route involves the methylation of naringenin to sakuranetin, followed by hydroxylation to form this compound.[5]

Below is a DOT script representation of the primary biosynthetic pathway.

Biosynthetic Pathway of this compound p-Coumaric_Acid p-Coumaric Acid Naringenin_Chalcone Naringenin Chalcone p-Coumaric_Acid->Naringenin_Chalcone 4CL, CHS, CHI Naringenin Naringenin Naringenin_Chalcone->Naringenin Aromadendrin Aromadendrin (Dihydrokaempferol) Naringenin->Aromadendrin Flavanone-3-hydroxylase (F3H) This compound This compound Aromadendrin->this compound 7-O-methyltransferase (OMT) Putative Signaling Pathway for Phytoalexin Induction cluster_perception Pathogen Perception cluster_signaling Intracellular Signaling Cascade cluster_response Gene Expression and Biosynthesis PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Receptor Pattern Recognition Receptor (PRR) PAMPs->Receptor Binding MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade Activation Hormone_Signaling Hormone Signaling (e.g., Jasmonic Acid) MAPK_Cascade->Hormone_Signaling Crosstalk Transcription_Factors Transcription Factors (e.g., WRKY, MYB) Hormone_Signaling->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Phytoalexin_Biosynthesis Phytoalexin Biosynthesis Defense_Genes->Phytoalexin_Biosynthesis Extraction and HPLC Analysis Workflow Sample_Collection 1. Plant Tissue Collection (e.g., infected and control leaves) Homogenization 2. Homogenization (in liquid nitrogen) Sample_Collection->Homogenization Extraction 3. Extraction (e.g., with 80% methanol) Homogenization->Extraction Centrifugation 4. Centrifugation (to remove debris) Extraction->Centrifugation Supernatant_Collection 5. Supernatant Collection Centrifugation->Supernatant_Collection Filtration 6. Filtration (0.22 µm filter) Supernatant_Collection->Filtration HPLC_Analysis 7. HPLC-UV/MS Analysis Filtration->HPLC_Analysis

References

Methodological & Application

protocol for extraction of 6-Methyl-7-O-methylaromadendrin from plant material

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Extraction and Isolation of 6-Methyl-7-O-methylaromadendrin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid, a class of secondary metabolites found in plants with a wide range of potential pharmacological activities. Flavonoids, including their methylated derivatives, have garnered significant interest for their antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3] The genus Psiadia, and specifically the species Psiadia arguta, has been identified as a rich source of various flavonoids and other bioactive terpenoids, making it a candidate for the isolation of such compounds.[4][5]

This document provides a detailed protocol for the extraction and isolation of this compound from plant material, primarily based on methodologies established for flavonoid extraction and specific studies on Psiadia arguta. The protocol is designed to be adaptable for researchers in natural product chemistry and drug development.

Experimental Protocol

This protocol outlines a bioassay-guided fractionation approach, a common strategy in natural product discovery.[6]

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of the target plant species (e.g., Psiadia arguta).

  • Drying: Air-dry or freeze-dry the leaves to prevent enzymatic degradation of flavonoids.[7] The use of powdered, dried plant material generally leads to more effective extraction.[7]

  • Grinding: Grind the dried leaves into a fine powder to increase the surface area for solvent extraction. A particle size of less than 0.5 mm is often considered optimal.[7]

Extraction of Crude Flavonoid Mixture

This protocol utilizes an accelerated solvent extraction method, which is efficient and uses less solvent than traditional methods like maceration or Soxhlet extraction.[5]

  • Apparatus: Accelerated Solvent Extractor (ASE).

  • Solvent: Ethyl acetate (B1210297) (EtOAc) is a moderately polar solvent suitable for extracting a range of flavonoids and has been used effectively for Psiadia arguta leaves.[5] Alternatively, mixtures of ethanol/methanol (B129727) and water are commonly used for flavonoid extraction.[7][8]

  • Procedure:

    • Pack the powdered leaf material (e.g., 110 g) into the extraction cell of the ASE.

    • Perform successive extractions with ethyl acetate at a controlled temperature (e.g., 40°C).

    • Combine the extracts from all cycles.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

Chromatographic Fractionation and Isolation

The crude extract, containing a complex mixture of compounds, is then subjected to column chromatography to separate its components based on polarity.[5][6]

  • Stationary Phase: Silica (B1680970) gel (60 Å, 230-400 mesh) is a common choice for normal-phase chromatography of flavonoids.

  • Mobile Phase: A gradient of non-polar to polar solvents is used to elute compounds of increasing polarity. A common solvent system starts with n-hexane and gradually increases the proportion of ethyl acetate, followed by methanol for highly polar compounds.[5]

  • Procedure:

    • Prepare a silica gel column of appropriate dimensions (e.g., 35 x 5 cm for a 9 g crude extract).[5]

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the prepared column.

    • Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate, and finally methanol.

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).[6]

Purification and Identification
  • Further Purification: Fractions containing the target compound (as identified by TLC and potentially bioassays) may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).[6][8]

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods:

    • NMR Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.[8]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8]

    • UV and IR Spectroscopy: To identify functional groups and the flavonoid chromophore.[8]

Experimental Workflow Diagram

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_isolate 3. Isolation & Purification cluster_identify 4. Identification plant Plant Material (e.g., Psiadia arguta leaves) drying Drying (Air or Freeze-drying) plant->drying grinding Grinding to Fine Powder drying->grinding powder Powdered Plant Material ase Accelerated Solvent Extraction (ASE) Solvent: Ethyl Acetate powder->ase evaporation Solvent Evaporation ase->evaporation crude Crude Extract evaporation->crude crude_input Crude Extract column_chrom Silica Gel Column Chromatography crude_input->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions hplc Further Purification (HPLC) fractions->hplc pure_compound Pure this compound hplc->pure_compound pure_input Purified Compound analysis Spectroscopic Analysis (NMR, MS, IR, UV) pure_input->analysis structure Structure Elucidation analysis->structure

Caption: Workflow for the extraction and identification of this compound.

Quantitative Data

Precursor SubstrateProductProduction Titer (mg/L)Molar Yield (µM)OrganismReference
p-Coumaric acid (500 µM)7-O-methylaromadendrin2.78.9E. coli[9]
Naringenin (500 µM)7-O-methylaromadendrin30.099.2E. coli[9]
Naringenin (500 µM)Dihydrokaempferol (Aromadendrin)63.5220.3E. coli[9]
Naringenin (500 µM)Sakuranetin12.744.3E. coli[9]

Note: This data is from a microbial biosynthesis study and is presented for illustrative purposes. Extraction yields from plant material will vary based on the plant species, growing conditions, and extraction methodology.

Potential Biological Activity and Signaling

Flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While the specific pathway for this compound is not defined, a common mechanism for anti-inflammatory flavonoids involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing nucleus Nucleus NFkB->nucleus translocates to NFkB_IkB NF-κB/IκBα Complex (Inactive) genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->genes activates transcription of flavonoid 6-Methyl-7-O- methylaromadendrin flavonoid->IKK inhibits

Caption: Representative anti-inflammatory signaling pathway potentially modulated by flavonoids.

References

Application Note: Quantification of 6-Methyl-7-O-methylaromadendrin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-7-O-methylaromadendrin is a flavonoid derivative with potential pharmacological significance. Accurate and precise quantification of this compound is essential for research, quality control of natural products, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent and acidified water is used to elute the compound. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration of a reference standard. The detection wavelength is set at or near the maximum absorbance of aromadendrin (B1667607) and its derivatives, which is typically in the range of 290-292 nm.[1][2]

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the HPLC method. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Retention Time (tR) Approximately 8-12 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

1. Materials and Reagents

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Kromasil 100-5C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and 0.3% aqueous glacial acetic acid. A starting point could be a 24:76 (v/v) mixture of acetonitrile and 0.3% glacial acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 292 nm.[1]

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

4. Sample Preparation

The sample preparation will depend on the matrix (e.g., plant extract, plasma, formulation). A general procedure for a plant extract is provided below.

  • Extraction: Accurately weigh a known amount of the powdered plant material. Extract the sample with a suitable solvent, such as methanol, using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and the peak area for this compound.

6. Data Analysis and Quantification

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the peak area of this compound from the sample chromatogram and the calibration curve equation to calculate the concentration of the analyte in the sample.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard (this compound) Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Sample Sample Material (e.g., Plant Extract) Extract Sample Extraction Sample->Extract Solvents HPLC Grade Solvents (Methanol, Acetonitrile, Water) Solvents->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject_Std Inject Standard Solutions Working->Inject_Std Filter Filter Extract (0.45 µm) Extract->Filter Inject_Sample Inject Sample Solutions Filter->Inject_Sample HPLC HPLC System (C18 Column, UV Detector @ 292 nm) Chromatogram Generate Chromatograms Inject_Std->Chromatogram Inject_Sample->Chromatogram Peak_Area Measure Peak Areas Chromatogram->Peak_Area Calibration Construct Calibration Curve Peak_Area->Calibration Quantify Quantify Analyte in Sample Peak_Area->Quantify Calibration->Quantify Result Final Concentration Report Quantify->Result

Caption: Workflow for the HPLC quantification of this compound.

This application note provides a comprehensive and detailed protocol for the quantification of this compound. Adherence to these guidelines will enable researchers and scientists to obtain accurate and reproducible results. Method validation should be performed in accordance with relevant regulatory guidelines to ensure the reliability of the data.[3]

References

Application Notes and Protocols for LC-MS/MS Analysis of 6-Methyl-7-O-methylaromadendrin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-7-O-methylaromadendrin, also known as 7-O-Methyl aromadendrin (B1667607) (7-OMA), is a flavonoid with demonstrated anti-inflammatory and anticancer properties, positioning it as a compound of significant interest in pharmaceutical research.[1] Accurate and sensitive quantification of 7-OMA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like flavonoids from plasma samples.

Materials:

  • Biological plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample, such as Naringin)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Pipettes and tips

  • Microcentrifuge

  • Nitrogen evaporator (optional)

Procedure:

  • Thaw frozen plasma samples on ice.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following parameters are a starting point and may require optimization for specific instrumentation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.35 mL/min
Injection Volume 2 µL
Column Temperature 45°C
Gradient Elution 0-1.5 min: 5-30% B1.5-3.0 min: 30-90% B3.0-3.5 min: 90-5% B3.5-5.0 min: 5% B (Re-equilibration)

Table 1: Proposed Liquid Chromatography Parameters. These parameters are based on methods used for similar flavonoids and should be optimized for the specific analyte and system.[2]

Mass Spectrometry (MS/MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing a standard solution of this compound. A potential transition for a related compound, aromadendrin-7-O-methyl ether, is [M+H]+ at m/z 303, with a base peak at m/z 285.[3]

Table 2: Proposed Mass Spectrometry Parameters. These parameters are general starting points and require optimization for the specific analyte and instrument to achieve maximum sensitivity and specificity.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared in the same biological matrix as the samples by spiking known concentrations of the this compound standard.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

Table 3: Example Calibration Curve Data. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4][5]

Validation ParameterAcceptance Criteria
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio > 10; Accuracy within ±20%; Precision <20% CV.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability (Freeze-thaw, bench-top, long-term) Analyte concentration should be within ±15% of the initial concentration.

Table 4: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Methanol + 0.1% Formic Acid) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis biosynthesis_pathway p_coumaric_acid p-Coumaric Acid naringenin Naringenin (NRN) p_coumaric_acid->naringenin Multiple Steps dihydrokaempferol Dihydrokaempferol (DHK) (Aromadendrin) naringenin->dihydrokaempferol Flavanone-3-hydroxylase oma 7-O-Methyl aromadendrin (7-OMA) dihydrokaempferol->oma 7-O-methyltransferase

References

Application Notes and Protocols for Studying Glucose Uptake in Adipocytes Using 6-Methyl-7-O-methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-7-O-methylaromadendrin, a flavonoid compound, has demonstrated potential in modulating glucose metabolism in adipocytes. Research indicates that this compound, hereafter referred to as 7-O-MA, enhances glucose uptake and may improve insulin (B600854) sensitivity.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing 7-O-MA to study glucose uptake in 3T3-L1 adipocytes, a widely accepted in vitro model for metabolic research.[5][6] The methodologies outlined herein are designed to enable researchers to investigate the molecular mechanisms underlying the effects of 7-O-MA on glucose transport and its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

7-O-MA is reported to stimulate glucose uptake in differentiated 3T3-L1 adipocytes.[1][2][4] The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ2) and the subsequent increase in the expression of adipocyte-specific fatty acid binding protein (aP2).[1][2][3] Furthermore, 7-O-MA appears to improve insulin resistance by reactivating the phosphorylation of key signaling proteins, including Protein Kinase B (Akt/PKB) via the Phosphatidylinositol 3-Kinase (PI3K) pathway, and by stimulating the AMP-activated protein kinase (AMPK) pathway.[1][2][3]

Data Presentation

Table 1: Effect of 7-O-MA on Glucose Uptake in 3T3-L1 Adipocytes
Treatment ConditionConcentrationGlucose Uptake
Control (Insulin-stimulated)-Baseline
7-O-methylaromadendrin (7-O-MA)10 µMSignificantly stimulated
Data synthesized from findings indicating that 10 µM 7-O-MA significantly stimulates insulin-induced glucose uptake in differentiated 3T3-L1 adipocytes.[1][2][4]
Table 2: Key Signaling Proteins Modulated by 7-O-MA
ProteinPathwayEffect of 7-O-MA
PPARγ2Adipogenesis/Glucose MetabolismIncreased gene and protein levels
aP2 (FABP4)AdipogenesisIncreased gene expression
Akt/PKBPI3K/Insulin SignalingIncreased phosphorylation
AMPKCellular Energy HomeostasisIncreased phosphorylation
This table summarizes the molecular targets of 7-O-MA as identified in the literature.[1][2][3]

Experimental Protocols

Protocol 1: Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes suitable for glucose uptake assays.[5][7]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin (P/S)

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Insulin solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preadipocyte Proliferation: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% P/S at 37°C in a 10% CO2 incubator. Do not allow cells to exceed 70% confluency if passaging. For differentiation, grow cells to 100% confluency.

  • Initiation of Differentiation (Day 0): Two days after reaching confluency, replace the proliferation medium with differentiation medium (DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin).

  • Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS, 1% P/S, and 10 µg/mL insulin.

  • Maturation (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM with 10% FBS and 1% P/S). Replace the medium every 2-3 days. The adipocytes are typically fully differentiated and ready for experiments between days 8 and 12, characterized by the accumulation of lipid droplets.

Protocol 2: 2-NBDG Glucose Uptake Assay

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1][6]

Materials:

  • Fully differentiated 3T3-L1 adipocytes in 96-well plates

  • Krebs-Ringer Phosphate (KRP) buffer or serum-free DMEM

  • Insulin

  • 7-O-methylaromadendrin (7-O-MA)

  • 2-NBDG

  • Fluorescence plate reader

Procedure:

  • Serum Starvation: Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-treatment with 7-O-MA: Following starvation, incubate the cells with serum-free DMEM containing 10 µM 7-O-MA or vehicle control for a predetermined time (e.g., 1-2 hours).

  • Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Protocol 3: Investigating Signaling Pathways with Inhibitors

To confirm the involvement of the PI3K and AMPK pathways, specific inhibitors can be used in conjunction with the glucose uptake assay.[1][2]

Materials:

  • LY294002 (PI3K inhibitor)

  • Compound C (AMPK inhibitor)

  • Other materials from Protocol 2

Procedure:

  • Follow steps 1 and 2 of the 2-NBDG Glucose Uptake Assay.

  • Inhibitor Pre-incubation: Prior to treatment with 7-O-MA, pre-incubate a subset of wells with either LY294002 (e.g., 10-20 µM) or Compound C (e.g., 10-20 µM) for 1 hour.

  • 7-O-MA and Insulin Treatment: Proceed with the addition of 7-O-MA and insulin stimulation as described in Protocol 2.

  • Glucose Uptake Measurement: Continue with the 2-NBDG incubation and fluorescence measurement as outlined in Protocol 2. A significant reduction in 7-O-MA-stimulated glucose uptake in the presence of the inhibitors would confirm the pathway's involvement.

Visualizations

G cluster_workflow Experimental Workflow for Glucose Uptake Assay Preadipocytes 3T3-L1 Preadipocytes (Culture) Differentiation Induce Differentiation (IBMX, Dexamethasone, Insulin) Preadipocytes->Differentiation MatureAdipocytes Mature Adipocytes (Day 8-12) Differentiation->MatureAdipocytes Starvation Serum Starvation MatureAdipocytes->Starvation Treatment Treat with 7-O-MA (10 µM) Starvation->Treatment InsulinStim Insulin Stimulation (100 nM) Treatment->InsulinStim NBDG Add 2-NBDG InsulinStim->NBDG Measurement Measure Fluorescence NBDG->Measurement

Caption: Workflow for assessing 7-O-MA's effect on glucose uptake.

G cluster_pathway Proposed Signaling Pathway of 7-O-MA in Adipocytes cluster_pi3k PI3K Pathway cluster_ampk AMPK Pathway cluster_ppar PPARγ2 Pathway MA 7-O-MA PI3K PI3K MA->PI3K AMPK AMPK (Phosphorylation) MA->AMPK PPAR PPARγ2 MA->PPAR Akt Akt/PKB (Phosphorylation) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 aP2 aP2 Expression PPAR->aP2 Uptake Increased Glucose Uptake aP2->Uptake GLUT4->Uptake

Caption: Signaling pathways activated by 7-O-MA in adipocytes.

References

Application Notes and Protocols for 6-Methyl-7-O-methylaromadendrin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-7-O-methylaromadendrin, also known as 7-O-methyl aromadendrin, is a flavonoid that has been noted for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] Flavonoids, a broad class of plant secondary metabolites, are widely recognized for their diverse biological activities, which include antioxidant, anti-inflammatory, and antiproliferative effects on cancer cells.[1] While extensive research on many flavonoids has elucidated their mechanisms of action, specific, detailed studies on this compound in cancer cell lines are limited in the currently available scientific literature.

These application notes and protocols are designed to provide a framework for researchers investigating the anticancer potential of this compound. The methodologies outlined are based on standard assays used to evaluate the cytotoxic and apoptotic effects of novel compounds on cancer cells. The provided data tables and signaling pathway diagrams are illustrative, based on findings for structurally related flavonoids, to guide experimental design and interpretation.

Quantitative Data Summary

Table 1: Example Cytotoxicity Data of a Related Flavonoid

CompoundCell LineCell TypeIC50 (µM)Exposure Time (h)
This compoundData Not Available---
Reference FlavonoidHeLaCervical Cancer~5548
Reference FlavonoidHEK-293Human Embryonic KidneySignificant Inhibition48
Reference FlavonoidH3122Lung CancerSignificant Inhibition48
Reference FlavonoidH2228Lung CancerSignificant Inhibition48

Note: The data presented for the "Reference Flavonoid" is derived from studies on a similar class of compounds to provide a contextual example. Researchers should generate specific data for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, A549)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.1%.

  • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with untreated cells.

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol details the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and untreated control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Culture cancer cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations and Times) start->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay Treat at IC50 western_blot Western Blot Analysis (e.g., for Apoptotic Proteins) treatment->western_blot Treat at IC50 ic50 Determine IC50 Value viability_assay->ic50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry pathway_analysis Signaling Pathway Analysis flow_cytometry->pathway_analysis western_blot->pathway_analysis end End: Elucidate Mechanism pathway_analysis->end

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

Hypothesized Signaling Pathway

Many flavonoids exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

signaling_pathway compound This compound pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase3 Caspase-3 bax->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized PI3K/Akt signaling pathway modulation by this compound.

References

Application Notes and Protocols for the Synthesis and Bioactivity Screening of 6-Methyl-7-O-methylaromadendrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 6-Methyl-7-O-methylaromadendrin derivatives. This class of compounds holds significant promise for drug discovery due to the enhanced bioavailability and bioactivity often associated with methylated flavonoids.[1][2][3][4] This document outlines a proposed synthetic pathway, detailed protocols for a panel of bioactivity assays, and methods for data presentation and visualization.

I. Introduction

Aromadendrin, a flavanonol, and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[5] The strategic methylation of the flavonoid core at the C-6 and C-7 positions is a promising strategy to enhance their therapeutic potential. C-methylation can increase metabolic stability, while O-methylation often improves membrane permeability, leading to enhanced oral bioavailability.[2][4] This document details the synthesis of this compound and its derivatives and provides protocols for screening their antioxidant, anti-inflammatory, anticancer, and acetylcholinesterase inhibitory activities.

II. Proposed Synthesis of this compound Derivatives

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible multi-step synthetic route can be proposed based on established flavonoid chemistry. The following protocol outlines a potential pathway starting from a commercially available precursor.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-hydroxy-4-methylacetophenone

This step involves the Fries rearrangement of m-cresyl acetate (B1210297).

  • Acetylation of m-cresol (B1676322): React m-cresol with acetic anhydride (B1165640) in the presence of a catalyst (e.g., a few drops of concentrated sulfuric acid) to form m-cresyl acetate.

  • Fries Rearrangement: Heat the m-cresyl acetate with aluminum chloride (AlCl₃) at a high temperature (around 185°C).[6] This will yield 2-hydroxy-4-methylacetophenone as the primary product.

  • Purification: The product can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 2'-hydroxy-4'-methoxy-4-methylchalcone

This step involves a Claisen-Schmidt condensation.

  • Condensation Reaction: React 2-hydroxy-4-methylacetophenone with p-anisaldehyde in the presence of a strong base, such as aqueous potassium hydroxide, in ethanol.

  • Acidification: After the reaction is complete, acidify the mixture to precipitate the chalcone (B49325).

  • Purification: The resulting 2'-hydroxy-4'-methoxy-4-methylchalcone can be purified by recrystallization.

Step 3: Synthesis of 7-hydroxy-4'-methoxy-6-methylflavanone (6-Methylaromadendrin precursor)

This step involves the cyclization of the chalcone.

  • Cyclization: Reflux the purified chalcone in an acidic medium (e.g., ethanolic sulfuric acid) to induce intramolecular cyclization to the corresponding flavanone.

  • Purification: The product can be purified by column chromatography.

Step 4: Synthesis of 6-Methylaromadendrin

This step involves the introduction of the 3-hydroxyl group.

  • Hydroxylation: A potential method for this transformation is through an oxidative cyclization of the corresponding chalcone using hydrogen peroxide in an alkaline medium (Algar-Flynn-Oyamada reaction). Alternatively, enzymatic hydroxylation could be explored.

Step 5: Selective O-methylation to yield this compound

  • Selective Methylation: The selective methylation of the 7-hydroxyl group can be challenging due to the presence of other hydroxyl groups. Protection of the other hydroxyl groups may be necessary. A common method for O-methylation is the use of dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF.[7] The reaction conditions would need to be carefully optimized to favor methylation at the 7-position. Enzymatic methylation using specific O-methyltransferases (OMTs) could offer higher regioselectivity.[5][8][9]

Synthesis of Derivatives:

Further derivatives can be synthesized by modifying the B-ring substitution pattern by using different substituted benzaldehydes in Step 2.

III. Bioactivity Screening Protocols

A panel of in vitro assays is recommended to comprehensively evaluate the biological potential of the synthesized this compound derivatives.

A. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.[10][11][12][13][14]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.2 mM): Dissolve 3.94 mg of DPPH in 50 mL of methanol. Store in the dark at 4°C.[10]

    • Test Compounds: Prepare stock solutions of the synthesized derivatives (e.g., 1 mg/mL) in methanol. Prepare serial dilutions to obtain a range of concentrations.

    • Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the test compound dilutions or positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

B. Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, when activated by LPS, produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The anti-inflammatory potential of a compound can be determined by measuring the reduction in NO production.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell supernatant.

  • Nitrite (B80452) Determination (Griess Assay):

    • Mix 100 µL of the cell supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the nitrite concentration.

  • Cell Viability Assay (MTT Assay): Perform a concurrent MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-treated control.

C. Anticancer Activity: MTT Assay on Cancer Cell Lines

This assay determines the cytotoxic effect of the compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) under appropriate conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the synthesized derivatives for 48 or 72 hours.

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

D. Acetylcholinesterase (AChE) Inhibitory Activity

This assay is relevant for screening compounds with potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease.

Principle: The Ellman's method is a colorimetric assay where acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine.[15][16][17] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this reaction.

Experimental Protocol:

  • Reagent Preparation:

    • Buffer: 100 mM sodium phosphate (B84403) buffer (pH 8.0).[15]

    • AChE solution: Prepare a solution of acetylcholinesterase from electric eel.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Test Compounds: Prepare stock solutions and serial dilutions of the synthesized derivatives.

    • Positive Control: Galantamine or Donepezil.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of buffer, 20 µL of the test compound solution, and 20 µL of the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC₅₀ value.

IV. Data Presentation

Quantitative data from the bioactivity screening should be summarized in clear and concise tables for easy comparison. The following are examples of how to structure these tables. Please note that the data presented here is illustrative and for representational purposes only.

Table 1: Antioxidant Activity of this compound Derivatives (DPPH Assay)

CompoundIC₅₀ (µM) ± SD
Aromadendrin HH45.2 ± 2.1
6-Methylaromadendrin HH38.7 ± 1.8
7-O-methylaromadendrin HH40.1 ± 2.5
This compound HH32.5 ± 1.5
Derivative 1 OCH₃H28.9 ± 1.2
Derivative 2 ClH35.1 ± 1.9
Ascorbic Acid --15.8 ± 0.9

Table 2: Anti-inflammatory Activity of this compound Derivatives (Inhibition of NO Production)

CompoundIC₅₀ (µM) ± SD
This compound 25.6 ± 1.7
Derivative 1 20.3 ± 1.1
Derivative 2 28.9 ± 2.0
Dexamethasone 5.2 ± 0.4

Table 3: Anticancer Activity of this compound Derivatives (MTT Assay)

CompoundIC₅₀ (µM) ± SD (MCF-7)IC₅₀ (µM) ± SD (A549)
This compound 18.4 ± 1.322.1 ± 1.9
Derivative 1 12.7 ± 0.915.8 ± 1.2
Derivative 2 25.3 ± 2.130.5 ± 2.5
Doxorubicin 0.8 ± 0.11.2 ± 0.2

Table 4: Acetylcholinesterase Inhibitory Activity of this compound Derivatives

CompoundIC₅₀ (µM) ± SD
This compound 15.2 ± 1.1
Derivative 1 10.8 ± 0.8
Derivative 2 18.5 ± 1.4
Galantamine 1.5 ± 0.2

V. Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

Synthesis_Pathway m_cresol m-cresol m_cresyl_acetate m-cresyl acetate m_cresol->m_cresyl_acetate Acetylation acetophenone 2-hydroxy-4- methylacetophenone m_cresyl_acetate->acetophenone Fries Rearrangement chalcone 2'-hydroxy-4'-methoxy- 4-methylchalcone acetophenone->chalcone Claisen-Schmidt Condensation flavanone 7-hydroxy-4'-methoxy- 6-methylflavanone chalcone->flavanone Cyclization aromadendrin 6-Methylaromadendrin flavanone->aromadendrin Hydroxylation target 6-Methyl-7-O- methylaromadendrin aromadendrin->target Selective O-methylation

Caption: Proposed synthesis pathway for this compound.

Bioactivity_Workflow start Synthesized Derivatives antioxidant Antioxidant Screening (DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) start->anti_inflammatory anticancer Anticancer Screening (MTT Assay) start->anticancer ache AChE Inhibition Screening start->ache data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis ache->data_analysis hit_identification Hit Identification & Lead Optimization data_analysis->hit_identification

Caption: Experimental workflow for bioactivity screening of derivatives.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Signaling TLR4->NF_kB iNOS iNOS Expression NF_kB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Inhibition This compound Derivatives Inhibition->NF_kB Inhibition

Caption: Simplified signaling pathway for LPS-induced NO production.

References

Application Note: 6-Methyl-7-O-methylaromadendrin as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-7-O-methylaromadendrin, a flavanonol derivative, is a naturally occurring flavonoid found in various plant species. Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. As research into the therapeutic potential of individual flavonoids intensifies, the need for pure, well-characterized reference standards for accurate identification and quantification becomes paramount. This application note provides a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of complex mixtures.[2] The methodologies described herein are applicable for quality control, pharmacokinetic studies, and the standardization of botanical extracts.

Physicochemical Properties

  • IUPAC Name: (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one

  • Molecular Formula: C₁₇H₁₆O₆

  • Molecular Weight: 316.3 g/mol

  • CAS Number: 37971-69-0[3]

  • Appearance: Off-white to pale yellow powder

  • Solubility: Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents.

Application: Quantification of this compound in Samples

This section outlines the use of this compound as a reference standard for its quantification in various matrices, such as plant extracts or biological fluids, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Experimental Protocol: RP-HPLC Method

Objective: To provide a validated HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Methanol for sample and standard preparation

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile
Gradient 0-2 min, 5% B; 2-20 min, 5-50% B; 20-24 min, 50% B; 24-28 min, 50-5% B
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Injection Volume 10 µL
Column Temperature Ambient (~25 °C)
Expected Retention Time Approximately 20.3 minutes

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Filter all standard solutions through a 0.22 µm syringe filter before injection.

  • Sample Preparation:

    • Plant Extracts: The extraction method will vary depending on the plant material. A general approach involves extraction with a suitable solvent (e.g., methanol, ethanol), followed by filtration and dilution in the mobile phase.

    • Biological Fluids: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

    • Ensure the final sample solution is filtered through a 0.22 µm syringe filter.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standard solutions to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes typical performance characteristics of a validated HPLC method for the quantification of flavonoids. These values are provided as a reference and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueDescription
Linearity (R²) > 0.999Indicates a strong correlation between concentration and detector response.
Limit of Detection (LOD) 0.05 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Accuracy (% Recovery) 98 - 102%The closeness of the test results obtained by the method to the true value.

Note: The values presented in this table are representative for the analysis of flavonoids by HPLC and are intended for illustrative purposes. Actual values for this compound should be determined through a formal method validation study.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Calibration_Curve Calibration Curve Generation Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway

This compound has been shown to improve insulin (B600854) resistance by modulating the PI3K/Akt and AMPK signaling pathways.

signaling_pathway cluster_cell Cellular Response to this compound cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway Compound 6-Methyl-7-O- methylaromadendrin PI3K PI3K Compound->PI3K AMPK AMPK Compound->AMPK Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Insulin_Resistance Improved Insulin Resistance Glucose_Uptake->Insulin_Resistance

Caption: PI3K/Akt and AMPK signaling pathways modulated by this compound.

Conclusion

This compound serves as a critical reference standard for the accurate and reliable quantification of this flavonoid in various sample matrices. The provided HPLC protocol offers a robust starting point for method development and validation. The elucidation of its activity on key signaling pathways underscores its potential as a therapeutic agent, further highlighting the importance of precise analytical methods for its study. Researchers and drug development professionals can utilize the information in this application note to facilitate their research and development efforts.

References

Application Notes and Protocols for Testing the Anti-inflammatory Properties of 6-Methyl-7-O-methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to standardized experimental protocols for evaluating the anti-inflammatory properties of 6-Methyl-7-O-methylaromadendrin. The protocols detailed below cover in vitro models, offering a robust framework for screening and mechanistic studies.

Introduction to Inflammation

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response.[1][2] Dysregulation of these pathways can lead to chronic inflammatory diseases, making them key targets for therapeutic intervention. Flavonoids, a class of natural compounds, have been shown to possess anti-inflammatory properties, often by modulating these signaling cascades.[3][4] this compound is a flavonoid that, like similar compounds such as aromadendrin (B1667607), is investigated for its potential anti-inflammatory effects.[5][6][7]

In Vitro Anti-Inflammatory Assays

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Experimental Workflow for In Vitro Anti-inflammatory Assays

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Incubation & Supernatant Collection cluster_3 Analysis of Inflammatory Markers culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with 6-Methyl-7-O- methylaromadendrin stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours collect Collect cell culture supernatant incubate->collect no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) collect->cytokine_assay

Caption: Experimental workflow for the LPS-induced inflammation assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[8]

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[8]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[9]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant for subsequent assays.

Assays for Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452), a stable metabolite of NO, in the culture supernatant using the Griess reagent.[10][11] The absorbance is measured at 540 nm. A reduction in nitrite levels in treated cells compared to LPS-stimulated cells indicates inhibition of NO production.[12]

  • Pro-inflammatory Cytokine Assays (ELISA): Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13][14]

Data Presentation

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells.

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
This compound122.5 ± 1.812.8
518.4 ± 1.528.7
1013.1 ± 1.149.2
258.7 ± 0.966.3
505.4 ± 0.679.1
Dexamethasone104.1 ± 0.484.1

*Data are presented as mean ± standard deviation (n=3).

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 cells.

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)-55.3 ± 6.232.1 ± 4.515.8 ± 2.1
LPS (1 µg/mL)-1245.7 ± 98.3856.4 ± 75.2354.1 ± 30.7
This compound11098.2 ± 85.1789.5 ± 68.4312.6 ± 28.9
5954.6 ± 76.9678.1 ± 59.3265.4 ± 24.1
10721.3 ± 63.4512.9 ± 48.7198.7 ± 18.5
25488.9 ± 45.2345.6 ± 33.1135.2 ± 12.9
50256.7 ± 28.1188.3 ± 20.578.9 ± 8.4
Dexamethasone10189.4 ± 21.5132.7 ± 15.855.3 ± 6.9

*Data are presented as mean ± standard deviation (n=3).

Investigation of Molecular Mechanisms

To elucidate the mechanism of action of this compound, its effect on the NF-κB and MAPK signaling pathways can be investigated using Western blotting to analyze the phosphorylation of key proteins.

Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[15][16] Upon stimulation by LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes.[17][18] Flavonoids often exert their anti-inflammatory effects by inhibiting these pathways.[3]

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates transcription of

Caption: Simplified diagram of the NF-κB signaling pathway.

MAPK Signaling Pathway

G cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K activates MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Nucleus Nucleus MAPK->Nucleus translocates to AP1 AP-1 Proinflammatory_Genes Pro-inflammatory Genes AP1->Proinflammatory_Genes induces transcription of Nucleus->AP1 activates

Caption: Simplified diagram of the MAPK signaling pathway.

A significant reduction in inflammatory markers by this compound compared to the LPS-treated control group indicates potential anti-inflammatory activity. The described protocols provide a robust framework for the preliminary screening and evaluation of the anti-inflammatory effects of this novel compound. Further studies can then be designed to explore the specific molecular targets and signaling pathways involved.

References

Troubleshooting & Optimization

improving the yield of 6-Methyl-7-O-methylaromadendrin from recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methyl-7-O-methylaromadendrin Production

Welcome to the technical support center for the recombinant production of this compound (6M7OMA). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the heterologous biosynthesis of this valuable flavonoid in E. coli.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound in recombinant E. coli?

A1: The biosynthesis of 6M7OMA in E. coli is a multi-step process that requires the introduction of a heterologous pathway originating from plants and other organisms. The process starts from a precursor like p-coumaric acid, which is fed to the culture. A series of enzymes then convert this precursor through several intermediates to the final product. The core pathway involves the synthesis of naringenin (B18129), its hydroxylation to aromadendrin (B1667607) (also known as dihydrokaempferol), and subsequent methylation steps.[1][2]

Q2: What are the key precursors required for 6M7OMA synthesis?

A2: The two primary precursors are p-coumaroyl-CoA and malonyl-CoA. p-Coumaroyl-CoA is typically derived from supplemented p-coumaric acid via the action of 4-coumarate-CoA ligase (4CL). Malonyl-CoA is a crucial C2 extender unit derived from E. coli's central carbon metabolism, specifically from acetyl-CoA.[1][3][4] Its availability is often a major limiting factor in flavonoid production.[3][5]

Q3: Why is my E. coli culture not producing any detectable 6M7OMA?

A3: A complete lack of production can stem from several issues. Verify the integrity of your expression plasmids via sequencing to ensure all genes are in the correct reading frame. Confirm the expression of each pathway enzyme using SDS-PAGE or Western blot analysis. It's also possible that one of the enzymes is inactive in the E. coli cytosol, or that a crucial precursor is entirely absent.[6][7]

Q4: What are the common intermediates and byproducts I should look for?

A4: During the synthesis of 6M7OMA, you may detect several key intermediates. The primary ones include the flavanone (B1672756) naringenin, its hydroxylated form aromadendrin (dihydrokaempferol or DHK), and the singly methylated intermediate sakuranetin (B8019584) (7-O-methylnaringenin).[1][2] The presence and relative abundance of these compounds can provide critical clues for identifying pathway bottlenecks.

Troubleshooting Guide: Low Product Yield

Low yield is the most common challenge in the microbial production of complex natural products. This guide addresses specific problems and provides actionable solutions.

Issue 1: Precursor Limitation

A primary bottleneck in flavonoid biosynthesis is the insufficient supply of the precursor malonyl-CoA, which competes with essential pathways like fatty acid synthesis.[3][4]

Symptoms:

  • Low overall flavonoid production (naringenin and downstream products).

  • Accumulation of p-coumaric acid.

  • Yield increases significantly when feeding naringenin directly compared to feeding p-coumaric acid.[1][2]

Solutions:

  • Overexpress Acetyl-CoA Carboxylase (ACC): Co-expression of ACC subunits can directly increase the conversion of acetyl-CoA to malonyl-CoA, boosting the intracellular pool.[5]

  • Inhibit Competing Pathways: Use inhibitors like cerulenin (B1668410) to block fatty acid synthase, which redirects malonyl-CoA towards flavonoid synthesis.[8][9]

  • Engineer Central Metabolism: Modify central metabolic pathways to increase the overall carbon flux towards acetyl-CoA.[3][5]

Issue 2: Inefficient Enzyme Activity or Imbalanced Expression

The heterologous enzymes in the pathway may have low activity, poor solubility, or their expression levels may not be optimally balanced.

Symptoms:

  • Accumulation of a specific intermediate just before a suspected enzymatic step. For example, high levels of naringenin suggest a bottleneck at the flavanone-3-hydroxylase (F3H) step.[1]

  • Low product formation despite high precursor availability.

  • Visible protein aggregation (inclusion bodies) on an SDS-PAGE gel.[7]

Solutions:

  • Enzyme Selection: Test homologous enzymes from different species. For instance, F3H from Arabidopsis thaliana and O-methyltransferase from Streptomyces avermitilis have been used successfully.[1][2]

  • Optimize Expression Conditions: Lowering the induction temperature (e.g., to 18-25°C) and reducing the inducer concentration (e.g., IPTG) can improve protein solubility and activity.[6][7]

  • Tune Gene Expression: Use promoters of varying strengths or adjust plasmid copy numbers to balance the expression of each enzyme in the pathway. This prevents the accumulation of toxic intermediates and balances metabolic load.[10][11]

  • Codon Optimization: Synthesize genes with codons optimized for E. coli expression to improve translation efficiency.[10]

Issue 3: Product or Intermediate Toxicity

High concentrations of the final product or certain intermediates can be toxic to E. coli, inhibiting cell growth and reducing overall productivity.

Symptoms:

  • Cell growth is significantly impaired after induction or feeding of a specific intermediate.

  • Product titer plateaus or decreases after reaching a certain concentration.

Solutions:

  • In Situ Product Removal: Implement a two-phase fermentation system by adding an organic solvent (e.g., isopropyl myristate) to the culture. The hydrophobic product will partition into the organic phase, reducing its concentration in the aqueous phase and alleviating toxicity.[8]

  • Fed-Batch Fermentation: Use a fed-batch strategy to maintain precursor and product concentrations below their toxic thresholds while achieving high cell densities.[12][13]

  • Host Strain Engineering: Develop more robust E. coli strains through adaptive laboratory evolution or by overexpressing genes related to stress tolerance.

Data & Results

Table 1: Impact of Malonyl-CoA Overproduction on Flavonoid Titer

This table illustrates the effect of enhancing the malonyl-CoA pool on the production of naringenin (a key precursor to 6M7OMA) and 6M7OMA itself, based on published findings.

Strain ConfigurationPrecursor FedKey Engineering StrategyNaringenin Titer (mg/L)6M7OMA Titer (mg/L)Reference
E. coli BL21(DE3) + Pathway Enzymes500 µM p-coumaric acidBaseline flavonoid pathway5.5-[1]
E. coli BL21(DE3) + Pathway Enzymes + ACC500 µM p-coumaric acidOverexpression of ACC from Nocardia farcinica6.52.7[1]
E. coli BL21(DE3) + Modification Enzymes500 µM NaringeninBypassing naringenin synthesis-30.0[1][2]

ACC: Acetyl-CoA Carboxylase genes

Visualized Workflows and Pathways

Biosynthetic Pathway of 6M7OMA

// Nodes pCoumaric [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; MalonylCoA [label="3x Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Naringenin_Chalcone [label="Naringenin Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Naringenin [label="Naringenin\n(Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aromadendrin [label="Aromadendrin (DHK)\n(Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sakuranetin [label="Sakuranetin\n(Side-product)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="6-Methyl-7-O-\nmethylaromadendrin", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pCoumaric -> pCoumaroylCoA [label=" 4CL"]; {pCoumaroylCoA, MalonylCoA} -> Naringenin_Chalcone [label=" CHS"]; Naringenin_Chalcone -> Naringenin [label=" CHI"]; Naringenin -> Aromadendrin [label=" F3H", color="#4285F4"]; Aromadendrin -> Product [label=" OMT", color="#4285F4"]; Naringenin -> Sakuranetin [label=" OMT", style=dashed, color="#5F6368"]; Sakuranetin -> Product [label=" F3H", style=dashed, color="#5F6368"];

// Invisible nodes for alignment subgraph { rank=same; MalonylCoA; pCoumaroylCoA; } }

Caption: Biosynthetic pathway of this compound from p-coumaric acid.

Troubleshooting Workflow for Low Yield

// Nodes Start [label="Low 6M7OMA Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckIntermediates [label="Analyze intermediates by HPLC/LC-MS", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; HighNaringenin [label="High Naringenin?\n(F3H/OMT bottleneck)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LowNaringenin [label="Low Naringenin?\n(Precursor bottleneck)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeExpression [label="Optimize F3H/OMT expression\n(promoter strength, temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoostMalonyl [label="Boost Malonyl-CoA supply\n(overexpress ACC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckToxicity [label="Check for cell toxicity", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; GrowthImpaired [label="Growth Impaired?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ImplementISPR [label="Implement in situ product removal\nor fed-batch culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckIntermediates; CheckIntermediates -> LowNaringenin; LowNaringenin -> HighNaringenin [label="No"]; LowNaringenin -> BoostMalonyl [label="Yes"]; HighNaringenin -> OptimizeExpression [label="Yes"]; HighNaringenin -> CheckToxicity [label="No"]; BoostMalonyl -> CheckToxicity; OptimizeExpression -> CheckToxicity; CheckToxicity -> GrowthImpaired; GrowthImpaired -> ImplementISPR [label="Yes"]; GrowthImpaired -> End [label="No"]; ImplementISPR -> End; }

Caption: A logical workflow for troubleshooting low yields of 6M7OMA in E. coli.

Key Experimental Protocols

Protocol 1: General Procedure for 6M7OMA Production in Shake Flasks

Objective: To produce 6M7OMA from a precursor-fed recombinant E. coli culture.

Methodology:

  • Strain Preparation: Transform the appropriate expression plasmids (containing genes for 4CL, CHS, CHI, F3H, OMT, and any metabolic engineering components like ACC) into E. coli BL21(DE3).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 250 rpm.

  • Production Culture: Inoculate 50 mL of fresh LB medium (in a 250 mL flask) with the overnight culture to a starting OD₆₀₀ of 0.1.

  • Induction: Grow the culture at 37°C until the OD₆₀₀ reaches 0.6-0.8. Cool the culture to a desired induction temperature (e.g., 25°C) and add the inducer (e.g., IPTG to a final concentration of 0.1 mM).

  • Substrate Feeding: Simultaneously with induction, add the precursor (e.g., p-coumaric acid or naringenin) to a final concentration of 500 µM.

  • Incubation: Incubate the culture for 24-48 hours at the chosen temperature with shaking.

  • Sample Collection: Harvest the cells for product extraction and analysis.

Protocol 2: Extraction and Quantification by HPLC

Objective: To extract flavonoids from the culture and quantify the titer using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Extraction:

    • Take a 1 mL aliquot of the culture broth.

    • Centrifuge to pellet the cells. The supernatant can be analyzed for secreted product.

    • Add 1 mL of ethyl acetate (B1210297) to the culture aliquot (or cell pellet) and vortex vigorously for 2 minutes to extract the flavonoids.[14]

    • Centrifuge at high speed for 10 minutes to separate the organic and aqueous phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation:

    • Re-dissolve the dried extract in a known volume (e.g., 200 µL) of methanol.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

    • Mobile Phase: A common gradient involves two solvents: (A) Water with 0.1% formic or acetic acid and (B) Acetonitrile or Methanol with 0.1% acid.[15][16]

    • Gradient Example: Start with 5-10% B, ramp to 95% B over 30-40 minutes, hold for 5 minutes, and then return to initial conditions.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: Use a UV-Vis or Diode Array Detector (DAD) set to a wavelength appropriate for flavonoids, typically around 280-290 nm.[15][16]

    • Quantification: Create a standard curve using a pure commercial standard of this compound to calculate the concentration in the samples.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Methyl-7-O-methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 6-Methyl-7-O-methylaromadendrin and encountering solubility issues in aqueous buffers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?

This compound is a flavonoid compound.[1] Like many flavonoids, it possesses a hydrophobic structure, making it poorly soluble in water and aqueous buffers. This low solubility can lead to precipitation, which can interfere with experimental results and reduce the compound's bioavailability in cell-based assays.

Q2: What organic solvents can I use to prepare a stock solution of this compound?

This compound is soluble in several organic solvents.[2] These can be used to prepare a concentrated stock solution that is then diluted into your aqueous experimental buffer. It is crucial to keep the final concentration of the organic solvent in your aqueous medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced artifacts or cytotoxicity.[3]

Table 1: Recommended Organic Solvents for this compound Stock Solutions

SolventNotes
Dimethyl sulfoxide (B87167) (DMSO)A common choice for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[4]
Ethanol (B145695)A less toxic alternative to DMSO, but may be less effective at solubilizing highly hydrophobic compounds.
AcetoneCan be used for initial solubilization.[2]
ChloroformSuitable for certain analytical applications but generally not recommended for biological experiments due to its toxicity.[2]
DichloromethaneSimilar to chloroform, primarily for non-biological applications.[2]
Ethyl AcetateAnother potential solvent for initial dissolution.[2]

Q3: My compound precipitates when I add the stock solution to my aqueous buffer. What can I do?

Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some immediate troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your buffer.

  • Optimize the dilution process: Add the stock solution to the pre-warmed aqueous buffer with gentle vortexing or stirring to ensure rapid and uniform dispersion.[3]

  • Use an intermediate dilution step: Instead of adding the highly concentrated stock directly to the final buffer volume, create an intermediate dilution in the buffer.

  • Consider solubility-enhancing techniques: If lowering the concentration is not an option, you will need to employ methods to increase the aqueous solubility of the compound.

Troubleshooting Guide: Preventing Precipitation in Aqueous Buffers

This guide provides a systematic approach to addressing solubility issues with this compound.

Issue 1: Immediate Precipitation Upon Dilution

Potential Cause Recommended Solution
High Final Concentration The final concentration exceeds the aqueous solubility limit of this compound.
Rapid Solvent Exchange The concentrated organic stock is not dispersing quickly enough upon addition to the aqueous buffer.
Low Temperature of Buffer The solubility of many compounds decreases at lower temperatures.

Issue 2: Delayed Precipitation (Cloudiness or Crystals Form Over Time)

Potential Cause Recommended Solution
Compound Instability The compound may be degrading or aggregating over time at the experimental temperature.
Interaction with Buffer Components The compound may interact with salts or other components in the buffer, leading to the formation of insoluble complexes.
pH Shift Changes in the buffer's pH during the experiment can affect the ionization state and solubility of the compound.

Experimental Protocols for Enhancing Solubility

Here are detailed protocols for common techniques to improve the solubility of hydrophobic compounds like this compound in aqueous buffers.

Protocol 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (absolute)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution.

  • Prepare Co-solvent Mixtures: Prepare various co-solvent mixtures with your aqueous buffer. Start with a low percentage of the co-solvent and incrementally increase it.

  • Dilute the Stock Solution: Add a small aliquot of the DMSO stock solution to the co-solvent/buffer mixture while vortexing.

  • Observe for Precipitation: Visually inspect the solution for any signs of precipitation immediately after mixing and after a period of incubation at the experimental temperature.

  • Determine the Optimal Co-solvent Concentration: Identify the lowest concentration of the co-solvent that maintains the desired concentration of this compound in solution without precipitation.

Table 2: Example Co-solvent Starting Concentrations

Co-solventStarting Concentration Range in Aqueous Buffer
DMSO0.1% - 1% (v/v)
Ethanol1% - 5% (v/v)
PEG 4005% - 20% (v/v)
Propylene Glycol5% - 20% (v/v)
Protocol 2: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (Me-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer to the desired concentration (e.g., 1-10% w/v).

  • Add this compound: Add an excess of this compound powder to the cyclodextrin solution.

  • Equilibrate the Mixture: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of inclusion complexes.

  • Remove Undissolved Compound: Centrifuge or filter the solution to remove any undissolved this compound.

  • Determine the Concentration: Quantify the concentration of the solubilized compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 3: Surfactant-Based Formulations

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8]

Materials:

  • This compound powder

  • Non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68

  • Aqueous buffer of choice

  • Sonicator (bath or probe)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Surfactant Solution: Prepare a solution of the surfactant in the aqueous buffer at a concentration above its critical micelle concentration (CMC).

  • Prepare a Concentrated Stock of the Compound: Dissolve this compound in a small amount of a volatile organic solvent like ethanol or acetone.

  • Thin-Film Hydration Method: a. Add the compound's organic solution to a round-bottom flask. b. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film of the compound on the flask wall. c. Add the surfactant solution to the flask. d. Hydrate the film by sonicating or vortexing until the compound is fully dispersed in the micellar solution.

  • Solvent Evaporation Method: a. Dissolve both the compound and the carrier in a common solvent. b. Evaporate the solvent under vacuum to produce a solid solution.

  • Determine Solubilized Concentration: Centrifuge the solution to pellet any undissolved compound and measure the concentration in the supernatant.

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and experimental workflows for overcoming the solubility issues of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Buffer cluster_troubleshoot Solubility Enhancement Strategies start Start with This compound powder dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation? dilute->precipitate success Soluble Proceed with Experiment precipitate->success No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes cosolvent Use Co-solvents troubleshoot->cosolvent cyclodextrin Use Cyclodextrins troubleshoot->cyclodextrin surfactant Use Surfactants troubleshoot->surfactant

Caption: Workflow for preparing and solubilizing this compound.

troubleshooting_pathway start Encounter Solubility Issue q1 Is reducing the final concentration an option? start->q1 reduce_conc Lower the working concentration and re-test solubility. q1->reduce_conc Yes sol_enhance Implement Solubility Enhancement Protocol q1->sol_enhance No q2 Is the issue resolved? reduce_conc->q2 proceed Proceed with Experiment q2->proceed Yes q2->sol_enhance No protocol_cosolvent Protocol 1: Co-solvents sol_enhance->protocol_cosolvent protocol_cyclodextrin Protocol 2: Cyclodextrins sol_enhance->protocol_cyclodextrin protocol_surfactant Protocol 3: Surfactants sol_enhance->protocol_surfactant

Caption: Decision tree for troubleshooting solubility problems.

References

troubleshooting poor peak shape for 6-Methyl-7-O-methylaromadendrin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methyl-7-O-methylaromadendrin. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue in HPLC. For flavonoids like this compound, this is often due to secondary interactions with the stationary phase or other method-related factors.

Common Causes and Solutions for Peak Tailing:

CauseExplanationRecommended Solution(s)
Secondary Silanol (B1196071) Interactions Free silanol groups on the silica-based stationary phase (e.g., C18) can interact with polar functional groups on the flavonoid, causing tailing.[1]- Lower Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or acetic acid to the mobile phase. This protonates the silanol groups, reducing unwanted interactions.[1] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]- Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of your sample.
Column Contamination/Aging Buildup of contaminants from previous injections or degradation of the stationary phase can create active sites that cause tailing.- Flush the Column: Wash the column with a strong solvent to remove contaminants. - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities. - Replace the Column: If the column is old or performance does not improve after flushing, it may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.- Use Shorter, Narrower Tubing: Minimize the length and internal diameter of all connecting tubing.

Q2: I am observing peak fronting for my this compound peak. What should I do?

Peak fronting, an asymmetry where the front of the peak is sloped, is also a common chromatographic problem.

Common Causes and Solutions for Peak Fronting:

CauseExplanationRecommended Solution(s)
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte can travel too quickly at the start, causing fronting.[1]- Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase. - Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than the mobile phase.
Column Overload (Concentration) Injecting a sample that is too concentrated can lead to fronting.- Dilute the Sample: Reduce the concentration of the sample. - Reduce Injection Volume: Decrease the volume of sample injected.
Column Collapse Operating the column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to poor peak shape.- Check Column Specifications: Ensure your method parameters are within the manufacturer's limits for the column. - Replace the Column: If collapse is suspected, the column will need to be replaced.

Q3: My peak for this compound is split or showing a shoulder. What could be the issue?

Split peaks can be caused by a number of issues, ranging from problems at the column inlet to co-eluting impurities.

Common Causes and Solutions for Split Peaks:

CauseExplanationRecommended Solution(s)
Partially Blocked Frit Particulates from the sample or mobile phase can clog the inlet frit of the column, disrupting the sample band.- Backflush the Column: Reverse the column direction and flush with a strong solvent. - Replace the Frit: If backflushing doesn't work, the frit may need to be replaced. - Filter Samples and Mobile Phases: Always filter your samples and mobile phases to prevent particulate contamination.
Column Void A void or channel can form at the head of the column due to settling of the packing material.- Replace the Column: A void at the column inlet usually requires column replacement.
Sample Solvent Effect Injecting the sample in a solvent that is too strong can cause the peak to split, especially if the injection volume is large.- Dissolve Sample in Mobile Phase: Prepare the sample in the initial mobile phase composition.
Co-eluting Impurity The shoulder or split may be a closely eluting, unresolved impurity.- Optimize Selectivity: Adjust the mobile phase composition (e.g., organic solvent type or ratio, pH) or temperature to improve the separation.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for diagnosing and resolving common peak shape problems in HPLC.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Is it a new or old column? start->q1 new_col Potential Issue: - Secondary Silanol Interactions - Column Overload q1->new_col New old_col Potential Issue: - Column Contamination - Column Aging q1->old_col Old sol1 Solution: - Add 0.1% Formic Acid to Mobile Phase - Reduce Injection Volume/Concentration new_col->sol1 sol2 Solution: - Flush Column with Strong Solvent - Replace Column old_col->sol2

Caption: Decision tree for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed q1 Check Sample Solvent start->q1 strong_solvent Issue: Sample solvent is stronger than mobile phase. q1->strong_solvent Stronger compatible_solvent Solvent is compatible. q1->compatible_solvent Compatible sol1 Solution: - Prepare sample in initial mobile phase. strong_solvent->sol1 q2 Check Sample Concentration compatible_solvent->q2 high_conc Issue: Sample concentration is too high. q2->high_conc High sol2 Solution: - Dilute the sample. high_conc->sol2

References

protocol for enhancing the stability of 6-Methyl-7-O-methylaromadendrin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyl-7-O-methylaromadendrin. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers ensure the stability and efficacy of this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent potency and variable results between experiments are classic signs of compound instability in cell culture media.[1] Flavonoids can degrade under typical incubation conditions (37°C, pH 7.4), leading to a decrease in the effective concentration of the active compound over the course of the experiment.[2] It is crucial to assess the stability of the compound in your specific experimental setup.[1]

Q2: What factors can cause the degradation of this compound in my cell culture medium?

A2: Several factors can influence the stability of flavonoids like this compound:

  • pH: The ionic nature of flavonoids makes them sensitive to the pH of the medium. At a physiological pH of ~7.4, many flavonoids undergo oxidative degradation.[3][4]

  • Temperature: Higher temperatures, such as the standard 37°C used for cell culture, can accelerate the degradation of flavonoids.[3][5] Storing stock solutions at low temperatures (-20°C or -80°C) is recommended.[1]

  • Media Components: Components in the culture medium, such as serum proteins, can bind to the compound, reducing its availability.[6] Other components may directly react with and degrade the compound.[7]

  • Oxygen and Light: Exposure to oxygen and fluorescent light can cause the formation of free radicals and lead to oxidative degradation.[3][8]

  • Enzymes: Cells themselves can release enzymes that metabolize or degrade the compound.[6]

Q3: How can I determine if this compound is degrading in my cell culture medium?

A3: The most direct method is to perform a stability assessment using analytical chemistry techniques. This involves incubating the compound in your cell culture medium (both with and without cells) and quantifying its concentration at various time points using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A significant decrease in the parent compound's concentration over time indicates instability.

Q4: Are there any structural features of this compound that might influence its stability?

A4: Yes. The stability of flavonoids is highly dependent on their chemical structure. Generally, methylation of hydroxyl groups enhances stability.[2] Since this compound has two methyl groups, it is predicted to be more stable than its non-methylated parent compound, aromadendrin. However, the presence of other functional groups, like hydroxyls, means it is still susceptible to degradation.[5]

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture.

Issue 1: Loss of Compound Activity or Higher-Than-Expected IC50 Value

  • Question: I'm not observing the expected biological effect, or my dose-response curves show a much higher IC50 value than anticipated. What should I do?

  • Answer: This is a strong indicator of compound degradation. The effective concentration of your compound is likely decreasing during the incubation period.[1]

    • Troubleshooting Steps:

      • Perform a Stability Test: Use the protocol provided below to determine the half-life of this compound in your specific cell culture medium and conditions.

      • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.[6]

      • Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay design permits.[1]

      • Replenish Compound: For longer-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared medium containing the compound at regular intervals.

Issue 2: Precipitation or Cloudiness in the Medium After Adding the Compound

  • Question: I noticed a precipitate forming in my culture flask after adding my compound. What does this mean?

  • Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the cell culture medium. This can be caused by high compound concentration, high solvent concentration (e.g., DMSO), or interactions with media components.[1]

    • Troubleshooting Steps:

      • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic, typically less than 0.5%.[1]

      • Pre-warm the Medium: Adding a cold compound solution to a warm medium can sometimes cause it to precipitate. Ensure your working solution is at the same temperature as the culture medium.[1]

      • Test Solubility: Determine the maximum solubility of this compound in your specific cell culture medium to avoid using supersaturated concentrations.

      • Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to your cell cultures.[1]

Quantitative Data Summary

Table 1: Representative Stability of Flavonoids in Cell Culture Media (DMEM, 37°C, pH 7.4)

Flavonoid Type Structural Feature Half-Life (CT50) Key Stability Factor
Anthocyanin (Aglycone) Multiple Hydroxyls < 1 hour Highly unstable due to hydroxylation.[2]
Anthocyanin (Glycoside) Sugar Moiety 2 - 4 hours Glycosylation improves stability over aglycone form.[2]
Quercetin (B1663063) Multiple Hydroxyls ~ 6 hours Susceptible to oxidative degradation.[4]

| Methylated Flavonoid | Methylated Hydroxyls | > 12 hours | Methylation significantly enhances stability.[2] |

Note: This data is illustrative. The actual stability of this compound should be determined experimentally.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the chemical stability of the compound in a specific medium over time using HPLC or LC-MS.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or a 24-well plate

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Prepare Working Solution: Spike the compound into pre-warmed (37°C) complete cell culture medium to a final working concentration (e.g., 10 µM).[6] Ensure the final solvent concentration is non-toxic (<0.5%).

  • Incubation: Aliquot the medium containing the compound into sterile tubes or wells.

  • Time Points: Place the samples in a 37°C incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The T=0 sample should be collected and processed immediately.

  • Sample Processing: At each time point, transfer an aliquot of the medium to a new tube. To stop degradation and precipitate proteins, add an equal volume of ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of the parent compound using a validated HPLC or LC-MS method.

  • Data Interpretation: Plot the concentration of this compound versus time. From this curve, you can calculate the compound's half-life (the time it takes for 50% of the compound to degrade) under your specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution prep_working Spike into Pre-warmed Medium (10 µM) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Sample at T = 0, 2, 4, 8, 12, 24, 48h incubate->sampling process Process Samples (Acetonitrile Crash) sampling->process analyze Analyze via HPLC / LC-MS process->analyze interpret Calculate Half-Life (CT50) analyze->interpret troubleshooting_workflow start Inconsistent Results or Loss of Compound Activity check_stability Is compound stability confirmed under experimental conditions? start->check_stability perform_stability Action: Perform Stability Assay (HPLC/LC-MS) check_stability->perform_stability No check_prep Are stock/working solutions prepared fresh? check_stability->check_prep Yes perform_stability->check_prep fresh_prep Action: Prepare fresh solutions for each experiment. Avoid freeze-thaw cycles. check_prep->fresh_prep No check_duration Is the experiment duration long (>24h)? check_prep->check_duration Yes fresh_prep->check_duration replenish Action: Consider replenishing compound with fresh media at intervals. check_duration->replenish Yes end_ok Data quality should improve. check_duration->end_ok No replenish->end_ok

References

Technical Support Center: Refining Purification Methods for High-Purity 6-Methyl-7-O-methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for high-purity 6-Methyl-7-O-methylaromadendrin (7-OMA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The purification of this compound, a dihydroflavonol, typically involves a multi-step chromatographic process to separate it from a crude extract, which may originate from plant sources or biotechnological production. The most common techniques include:

  • Column Chromatography: This is often the initial purification step. Silica (B1680970) gel is commonly used for normal-phase chromatography, while Sephadex LH-20 is effective for size-exclusion and partition chromatography, particularly for separating flavonoids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for final polishing to achieve high purity. Reversed-phase columns (e.g., C18) are frequently employed.

  • Recrystallization: This is a final purification step to obtain highly pure crystalline 7-OMA, provided a suitable solvent system is identified.

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Impurities can originate from the source material or be generated during the extraction and purification process.

  • From Biosynthesis: If 7-OMA is produced microbially, common impurities include precursors and pathway intermediates such as p-coumaric acid, naringenin, aromadendrin (B1667607) (dihydrokaempferol), and sakuranetin.[1][2]

  • From Natural Extraction: Co-extraction of other flavonoids, phenolic compounds, and plant pigments is common.

  • Degradation Products: Flavonoids can be susceptible to degradation under harsh pH or high-temperature conditions, leading to the formation of various byproducts.

Q3: How can I improve the yield of purified this compound?

A3: Low yield can be a significant challenge. To improve your yield, consider the following:

  • Optimize Extraction: Ensure your initial extraction method is efficient. For flavonoids, ethanol-water mixtures are often more effective than pure solvents.[3] Temperature and extraction time are also critical parameters to optimize.

  • Minimize Transfers: Each transfer of your material from one container to another can result in loss. Plan your workflow to minimize these steps.

  • Recrystallization Solvent: Using too much solvent during recrystallization is a common cause of low yield. Aim for a minimum volume of a hot solvent to dissolve your compound.

  • Column Chromatography Loading: Improper loading of the sample onto the column can lead to poor separation and loss of product. Ensure the sample is loaded in a narrow band.

Troubleshooting Guides

Column Chromatography (Silica Gel & Sephadex LH-20)
Problem Possible Cause Solution
Low Resolution/Peak Tailing Improper solvent system.Optimize the mobile phase polarity. For silica gel, a gradual increase in polarity often yields better separation. For Sephadex LH-20, methanol (B129727) or ethanol-water mixtures are common eluents.[4]
Column overload.Reduce the amount of crude extract loaded onto the column.
Column packing issues.Ensure the column is packed uniformly to avoid channeling.
Compound Stuck on Column Compound is too polar for the chosen solvent system (silica gel).Increase the polarity of the mobile phase. A step gradient or a continuous gradient might be necessary.
Compound has low solubility in the mobile phase.Choose a different solvent system in which the compound is more soluble.
Low Recovery of 7-OMA Irreversible adsorption to the stationary phase.For sensitive compounds, consider using a less acidic stationary phase or adding a small amount of acid (e.g., acetic acid) to the mobile phase to suppress ionization.
Degradation on the column.Perform a stability test of 7-OMA on a small amount of silica gel before scaling up. If degradation is observed, consider alternative stationary phases like Sephadex LH-20.
Preparative HPLC
Problem Possible Cause Solution
Poor Separation of 7-OMA from Impurities Inappropriate mobile phase gradient.Optimize the gradient profile. A shallower gradient around the elution time of 7-OMA can improve resolution.[5][6]
Wrong column chemistry.If using a C18 column, consider a different stationary phase (e.g., phenyl-hexyl) that may offer different selectivity for your specific impurities.
Peak Fronting or Tailing Mass overload.Reduce the injection volume or the concentration of the sample.
Inappropriate sample solvent.Dissolve the sample in the initial mobile phase composition if possible.
Variable Retention Times Inadequate column equilibration.Increase the equilibration time between injections.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
High Backpressure Column frit blockage.Filter your sample before injection. If the pressure is still high, try back-flushing the column.
Sample precipitation on the column.Ensure your sample is fully dissolved in the injection solvent.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Solution is not supersaturated (too much solvent used).Evaporate some of the solvent and try cooling again.
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent or a solvent pair. Good solvent pairs for flavonoids include ethanol-water, and acetone-hexane.[3][7]
Oiling Out The solution is cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
Low Yield of Crystals Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to dissolve the compound.
Crystals were filtered before crystallization was complete.Allow sufficient time for crystallization at a low temperature.
The crystals were washed with a warm solvent.Always wash the crystals with a small amount of ice-cold solvent.

Data Presentation

Table 1: Representative Purification Efficiencies for Dihydroflavonols

Note: The following data is representative of purification efficiencies for dihydroflavonols, a class of compounds to which this compound belongs. Actual results may vary depending on the specific experimental conditions.

Purification Step Stationary Phase Typical Mobile Phase Typical Purity Achieved Typical Yield
Initial Column Chromatography Silica GelGradient of Hexane:Ethyl Acetate or Dichloromethane:Methanol60-80%70-90%
Intermediate Purification Sephadex LH-20Methanol or Ethanol:Water mixtures85-95%80-95%
Final Polishing Preparative HPLC (C18)Gradient of Acetonitrile (B52724):Water (with 0.1% formic acid)>98%60-80%
Recrystallization N/AEthanol:Water, Acetone:Hexane, or similar solvent pairs>99%50-90%

Experimental Protocols

Protocol 1: Purification of this compound using Sephadex LH-20 Column Chromatography

This protocol is suitable for the intermediate purification of 7-OMA from a crude extract.

  • Column Preparation:

    • Swell an appropriate amount of Sephadex LH-20 in 100% methanol for at least 3 hours.

    • Prepare a slurry of the swollen Sephadex LH-20 in methanol.

    • Pour the slurry into a glass column and allow it to pack under gravity.

    • Equilibrate the packed column by washing with 2-3 column volumes of methanol.

  • Sample Preparation and Loading:

    • Dissolve the crude extract containing 7-OMA in a minimal amount of methanol.

    • Filter the sample solution to remove any particulate matter.

    • Carefully load the sample onto the top of the Sephadex LH-20 column.

  • Elution and Fraction Collection:

    • Elute the column with 100% methanol at a constant flow rate.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing 7-OMA.

  • Pooling and Concentration:

    • Pool the fractions containing pure or enriched 7-OMA.

    • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: High-Purity Refining of this compound by Preparative HPLC

This protocol is designed for the final purification step to achieve high-purity 7-OMA.

  • System Preparation:

    • Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid).

    • Ensure a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the partially purified 7-OMA in the initial mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Run a suitable gradient program. A suggested starting gradient is:

      • 0-5 min: 30% Acetonitrile

      • 5-35 min: 30% to 70% Acetonitrile

      • 35-40 min: 70% to 95% Acetonitrile (column wash)

      • 40-45 min: 95% to 30% Acetonitrile (re-equilibration)

    • Monitor the elution profile at a suitable wavelength (e.g., 280-330 nm).

  • Fraction Collection:

    • Collect the peak corresponding to 7-OMA using an automated fraction collector.

  • Post-Purification:

    • Combine the fractions containing pure 7-OMA.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final high-purity product.

Mandatory Visualization

Biosynthetic Pathway of this compound

biosynthetic_pathway p_coumaric_acid p-Coumaric Acid naringenin Naringenin p_coumaric_acid->naringenin Multiple Steps aromadendrin Aromadendrin (Dihydrokaempferol) naringenin->aromadendrin F3H sakuranetin Sakuranetin naringenin->sakuranetin OMT oma This compound aromadendrin->oma OMT, MeT sakuranetin->oma F3H, MeT

Caption: Biosynthesis of this compound and related impurities.

General Purification Workflow

purification_workflow crude_extract Crude Extract column_chrom Column Chromatography (Silica Gel or Sephadex LH-20) crude_extract->column_chrom prep_hplc Preparative HPLC (Reversed-Phase) column_chrom->prep_hplc recrystallization Recrystallization prep_hplc->recrystallization high_purity_oma High-Purity 7-OMA recrystallization->high_purity_oma

Caption: A typical multi-step workflow for the purification of 7-OMA.

Troubleshooting Logic for Low Purity in Preparative HPLC

hplc_troubleshooting start Low Purity after Preparative HPLC check_resolution Is the peak for 7-OMA well-resolved from impurities in the chromatogram? start->check_resolution optimize_gradient Optimize Mobile Phase Gradient (shallower gradient) check_resolution->optimize_gradient No check_overload Is there evidence of mass overload (e.g., peak fronting)? check_resolution->check_overload Yes change_column Try a Different Stationary Phase optimize_gradient->change_column reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_fraction_collection Review Fraction Collection Parameters check_overload->check_fraction_collection No adjust_collection Adjust Fraction Collection Window check_fraction_collection->adjust_collection

Caption: Decision tree for troubleshooting low purity in preparative HPLC.

References

Technical Support Center: Optimization of Fermentation Conditions for 6-Methyl-7-O-methylaromadendrin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of 6-Methyl-7-O-methylaromadendrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its microbial production important?

A1: this compound, more commonly referred to in scientific literature as 7-O-methylaromadendrin (7-OMA), is a flavonoid with significant pharmaceutical potential, including anti-inflammatory and anti-diabetic properties. Traditional extraction from plants is often inefficient and unsustainable. Microbial fermentation using engineered Escherichia coli offers a promising alternative for scalable and cost-effective production.

Q2: What is the general biosynthetic pathway for 7-O-methylaromadendrin in engineered E. coli?

A2: The biosynthesis of 7-O-methylaromadendrin in engineered E. coli typically starts from a precursor like p-coumaric acid. This precursor is converted through a series of enzymatic steps involving heterologously expressed plant and microbial enzymes. The key intermediate is naringenin (B18129), which is then hydroxylated to aromadendrin (B1667607) (also known as dihydrokaempferol) and subsequently methylated to yield 7-O-methylaromadendrin. An alternative pathway involves the methylation of naringenin to sakuranetin, followed by hydroxylation to 7-O-methylaromadendrin.

Q3: What are the key precursors for 7-O-methylaromadendrin production?

A3: The primary precursor fed to the culture is often p-coumaric acid. Internally, the biosynthesis of flavonoids relies on the availability of malonyl-CoA, which is a critical building block. Enhancing the intracellular pool of malonyl-CoA is a common strategy to improve flavonoid yields. Some engineered strains can also produce 7-O-methylaromadendrin directly from simple carbon sources like glucose by incorporating the necessary upstream pathways.

Q4: What analytical methods are used to quantify 7-O-methylaromadendrin production?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of 7-O-methylaromadendrin and its precursors and intermediates from fermentation broth. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification, often after derivatization of the compounds.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Precursor Supply - Increase p-coumaric acid concentration: Titrate the concentration of p-coumaric acid in the medium. Be aware that high concentrations can be toxic to E. coli. - Enhance malonyl-CoA availability: Co-express genes that boost the intracellular malonyl-CoA pool, such as acetyl-CoA carboxylase (ACC).
Suboptimal Fermentation Conditions - Optimize Temperature: Lowering the cultivation temperature (e.g., to 25-30°C) after induction can improve the solubility and activity of heterologous enzymes. - Optimize pH: Maintain the pH of the culture medium between 6.5 and 7.5. Fluctuations outside this range can inhibit cell growth and enzyme function. - Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). High concentrations can lead to the formation of inactive enzyme aggregates (inclusion bodies) and impose a metabolic burden on the cells.
Enzyme Inactivity or Instability - Codon Optimization: Ensure the genes for the biosynthetic pathway enzymes are codon-optimized for E. coli expression. - Promoter Strength: Use promoters of appropriate strength to balance enzyme expression with the metabolic capacity of the host. - Protein Folding: Co-express chaperone proteins to assist in the correct folding of heterologous enzymes.
Metabolic Burden on Host Cells - Reduce Plasmid Copy Number: Use lower copy number plasmids for expressing the biosynthetic pathway genes. - Optimize Media Composition: Ensure the fermentation medium is rich in essential nutrients to support both cell growth and product formation. Fed-batch strategies can help maintain optimal nutrient levels.

Quantitative Data for Optimization (Based on Naringenin Production as a Proxy):

Parameter Condition A Condition B Condition C Expected Outcome
Temperature 37°C30°C25°CLower temperatures often lead to higher yields of soluble and active enzymes, potentially increasing final product titer.
pH 6.07.08.0A pH around 7.0 is generally optimal for E. coli growth and many biosynthetic enzymes. Deviations can significantly decrease yield.
IPTG Concentration 0.1 mM0.5 mM1.0 mMLower to moderate IPTG concentrations often result in higher yields of active protein and final product by reducing metabolic burden and inclusion body formation.
Issue 2: Accumulation of Intermediates (e.g., Naringenin)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Bottleneck in the Biosynthetic Pathway - Enzyme Expression Levels: Analyze the expression levels of all enzymes in the pathway. Increase the expression of the enzyme downstream of the accumulated intermediate. This can be achieved by using a stronger promoter or a higher copy number plasmid for that specific gene. - Enzyme Activity: The downstream enzyme may have low specific activity. Consider sourcing the enzyme from a different organism or using protein engineering to improve its catalytic efficiency.
Feedback Inhibition - Investigate Product Inhibition: The accumulated intermediate or the final product may be inhibiting an upstream enzyme. Enzyme engineering to create feedback-resistant variants can be a solution.
Sub-optimal Conditions for a Specific Enzyme - Enzyme Characterization: If possible, purify the problematic enzyme and characterize its optimal pH and temperature in vitro to see if it aligns with the fermentation conditions.

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production
  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 100 mL of fermentation medium (e.g., M9 minimal medium supplemented with glucose, or a rich medium like Terrific Broth) in a 500 mL baffled flask with the overnight culture to an initial OD600 of 0.1. Add the necessary antibiotics.

  • Growth Phase: Incubate the main culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Induce the expression of the biosynthetic pathway enzymes by adding the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM). If a precursor is required, add p-coumaric acid at this stage (e.g., to a final concentration of 100-500 µM).

  • Production Phase: Reduce the temperature to 25-30°C and continue shaking at 200 rpm for 24-48 hours.

  • Sampling: Collect samples periodically to measure cell density (OD600) and product concentration.

Protocol 2: Extraction of Flavonoids from Fermentation Broth
  • Sample Collection: Centrifuge 1 mL of the fermentation culture at 10,000 x g for 10 minutes to pellet the cells.

  • Supernatant Extraction: Transfer the supernatant to a new tube. Add an equal volume of ethyl acetate (B1210297) and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper ethyl acetate layer, which contains the flavonoids.

  • Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a known volume of methanol (B129727) for HPLC analysis.

Protocol 3: HPLC Quantification of this compound
  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 280-340 nm.

  • Quantification: Prepare a standard curve using a pure standard of this compound. Compare the peak area of the sample to the standard curve to determine the concentration.

Mandatory Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_enzymes Enzymes pCoumaric_acid p-Coumaric Acid pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Aromadendrin Aromadendrin (Dihydrokaempferol) Naringenin->Aromadendrin F3H Sakuranetin Sakuranetin Naringenin->Sakuranetin OMT Seven_OMA This compound Aromadendrin->Seven_OMA OMT Sakuranetin->Seven_OMA F3H 4CL 4-Coumarate-CoA Ligase CHS Chalcone Synthase CHI Chalcone Isomerase F3H Flavanone 3-Hydroxylase OMT O-Methyltransferase

Caption: Biosynthetic pathway of this compound from p-coumaric acid.

Experimental Workflow for Fermentation and Analysis

Experimental_Workflow Inoculum Inoculum Preparation Fermentation Batch Fermentation Inoculum->Fermentation Induction Induction & Precursor Feeding Fermentation->Induction Production Production Phase Induction->Production Sampling Sampling Production->Sampling Extraction Flavonoid Extraction Sampling->Extraction Analysis HPLC Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for production and analysis.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Logic Start Low Product Yield Check_Precursors Check Precursor Availability Start->Check_Precursors Check_Conditions Check Fermentation Conditions Start->Check_Conditions Check_Enzymes Check Enzyme Expression/Activity Start->Check_Enzymes Optimize_Precursors Optimize Precursor Concentration Check_Precursors->Optimize_Precursors Optimize_Conditions Optimize Temp, pH, Inducer Check_Conditions->Optimize_Conditions Optimize_Enzymes Codon Optimization / Chaperones Check_Enzymes->Optimize_Enzymes Re_evaluate Re-evaluate Yield Optimize_Precursors->Re_evaluate Optimize_Conditions->Re_evaluate Optimize_Enzymes->Re_evaluate

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Troubleshooting Guide for 6-Methyl-7-O-methylaromadendrin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of 6-Methyl-7-O-methylaromadendrin. The following questions and answers provide targeted troubleshooting advice to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Chromatography Issues

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

Poor peak shape, such as tailing or fronting, can significantly impact the accuracy of quantification.[1][2] These issues can arise from several factors related to the column, mobile phase, or sample preparation.

Possible Causes and Solutions:

  • Column Issues:

    • Cause: Column overload or contamination.

    • Solution: Reduce the injection volume or sample concentration. If contamination is suspected, flush the column with a strong solvent or replace it if necessary. Ensure the column is properly equilibrated before each injection.[3]

  • Mobile Phase Composition:

    • Cause: Inappropriate mobile phase pH or solvent purity. For acidic flavonoids, a low pH mobile phase can improve peak shape.[4]

    • Solution: Verify the mobile phase composition and pH. Ensure all solvents are of high purity and have been properly degassed.[3]

  • Secondary Interactions:

    • Cause: The analyte may be interacting with active sites on the stationary phase, leading to peak tailing.[5]

    • Solution: Modify the mobile phase by adding a competing agent or changing the modifier to reduce these secondary interactions.[5]

Q2: My retention time for this compound is shifting between injections. What are the possible causes and solutions?

Retention time drift can lead to incorrect peak identification and integration.[6] Consistent retention times are crucial for reliable quantification.

Possible Causes and Solutions:

  • Temperature Fluctuations:

    • Cause: Inconsistent column temperature.

    • Solution: Use a thermostatted column oven to maintain a stable temperature.[6]

  • Mobile Phase Inconsistency:

    • Cause: Changes in mobile phase composition due to improper mixing or evaporation.

    • Solution: Prepare fresh mobile phase daily and ensure the mixer is functioning correctly for gradient methods. Keep solvent reservoirs capped to prevent evaporation.[6]

  • Column Equilibration:

    • Cause: Insufficient time for the column to equilibrate between injections, especially in gradient elution.

    • Solution: Increase the column equilibration time to ensure the column chemistry is stable before the next injection.[6]

  • Flow Rate Changes:

    • Cause: Inconsistent flow rate from the pump.

    • Solution: Check for leaks in the system and ensure the pump is delivering a constant flow rate. A liquid flow meter can be used for verification.[6]

Q3: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?

A noisy or drifting baseline can interfere with the detection and integration of low-concentration analytes.[1]

Possible Causes and Solutions:

  • Air Bubbles:

    • Cause: Air bubbles in the pump or detector.

    • Solution: Degas the mobile phase thoroughly before use. Purge the system to remove any trapped air bubbles.[6]

  • Contamination:

    • Cause: Contamination in the detector flow cell or column.

    • Solution: Flush the flow cell and column with a strong, appropriate solvent.[6]

  • Detector Lamp Issues:

    • Cause: A failing or low-energy detector lamp.

    • Solution: Replace the detector lamp if its energy output is low.[6]

  • Mobile Phase Issues:

    • Cause: Use of immiscible mobile phase components or improper mixing.

    • Solution: Ensure all mobile phase components are miscible and well-mixed.[6] A rising baseline in a gradient run can occur if one of the solvents absorbs at the selected wavelength.[5]

Q4: I am not getting good resolution between this compound and other components in my sample. What should I do?

Poor resolution results in overlapping peaks, making accurate quantification difficult.[1][7]

Possible Causes and Solutions:

  • Incorrect Mobile Phase Composition:

    • Cause: The mobile phase may not be optimal for separating the compounds of interest.

    • Solution: Optimize the mobile phase composition, including the pH and organic modifier concentration. A gradient elution may be necessary to improve separation.[1]

  • Column Degradation:

    • Cause: A deteriorated or clogged column packing can lead to broad peaks and poor resolution.

    • Solution: Clean the column according to the manufacturer's instructions or replace it if it is old or has been subjected to harsh conditions.[1]

  • Inappropriate Column:

    • Cause: The column chemistry may not be suitable for the analytes.

    • Solution: Select a column with a different stationary phase that offers better selectivity for flavonoids.

Quantification and Sensitivity Issues

Q5: My calibration curve for this compound is not linear. What could be the reason?

A non-linear calibration curve can lead to inaccurate quantification. Linearity is a critical parameter for method validation.[8]

Possible Causes and Solutions:

  • Detector Saturation:

    • Cause: At high concentrations, the detector response may become non-linear.

    • Solution: Narrow the concentration range of your calibration standards to the linear range of the detector.

  • Sample Preparation Errors:

    • Cause: Inaccurate preparation of standard solutions.

    • Solution: Carefully prepare fresh standard solutions and verify their concentrations.

  • Inappropriate Curve Fit:

    • Cause: Using a linear regression for a relationship that is inherently non-linear over a wide range.

    • Solution: Evaluate different regression models (e.g., quadratic) if the non-linearity is expected and reproducible.

Q6: I am experiencing low sensitivity or no peak for this compound. What are the potential causes?

Low sensitivity can be a significant issue when quantifying trace amounts of a compound.[1][5]

Possible Causes and Solutions:

  • Incorrect Detector Wavelength:

    • Cause: The detector is not set to the wavelength of maximum absorbance for this compound.

    • Solution: Determine the UV-Vis spectrum of the compound and set the detector to the λmax for optimal sensitivity.

  • System Leaks:

    • Cause: A leak in the system can lead to a loss of sample before it reaches the detector.

    • Solution: Carefully inspect all fittings and connections for any signs of leakage.[9]

  • Degradation of the Analyte:

    • Cause: this compound may be unstable under the experimental conditions.

    • Solution: Investigate the stability of the compound in the chosen solvent and mobile phase. Consider using light-protected vials and maintaining a controlled temperature.

  • Injection Issues:

    • Cause: A problem with the injector, such as a clogged needle or a faulty rotor seal, can prevent the sample from being introduced into the system.[5]

    • Solution: Inspect and clean the injector components.

Q7: How do I address matrix effects that may be suppressing or enhancing the signal of this compound in my complex samples?

Matrix effects, where co-eluting substances interfere with the ionization of the target analyte, are a common problem in LC-MS analysis of complex samples like plant extracts.[4][10][11] This can lead to an under- or overestimation of the analyte's concentration.[11]

Possible Solutions:

  • Improve Sample Cleanup:

    • Method: Use solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.[4]

    • Procedure: Condition a C18 SPE cartridge, load the sample extract, wash away polar impurities, and then elute the flavonoids with an organic solvent.[4]

  • Optimize Chromatographic Separation:

    • Method: Adjust the HPLC gradient to better separate this compound from co-eluting matrix components.[4]

  • Use a Different Calibration Approach:

    • Method: Employ the standard addition method for calibration, which can help compensate for matrix effects.[10]

  • Matrix-Matched Calibration:

    • Method: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Sample Preparation and Handling

Q8: What are the best practices for extracting this compound from my samples to ensure accurate quantification?

The extraction procedure is a critical step that can significantly influence the final quantitative result. The goal is to achieve high and reproducible recovery of the analyte.

Recommended Protocol:

  • Sample Homogenization: Ensure the sample is homogenous to obtain a representative aliquot for extraction.

  • Solvent Extraction: Use an appropriate solvent system. For flavonoids, methanol (B129727) or ethanol-water mixtures are commonly used.

  • Extraction Technique: Techniques like sonication or Soxhlet extraction can be employed to improve extraction efficiency.[10]

  • Filtration: After extraction, centrifuge and filter the extract through a 0.22 µm filter to remove particulate matter before injection into the HPLC system.[4]

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Complex Matrices): As mentioned in Q7, SPE can be used for sample cleanup to remove interfering compounds.[4]

Detailed Experimental Protocols

HPLC Method for Flavonoid Analysis

This is a general HPLC method that can be adapted for the analysis of this compound.

  • LC System: HPLC or UPLC system.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase A: Water with 0.1% formic or acetic acid.[4][10]

  • Mobile Phase B: Acetonitrile (B52724) or methanol with 0.1% formic acid.[4]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the compounds, and then return to the initial conditions for re-equilibration.[4] For example, a linear gradient from 5% to 50% acetonitrile over 18 minutes.[12]

  • Flow Rate: 0.2 - 1.0 mL/min.[4][12]

  • Column Temperature: 30 - 40 °C.[4]

  • Detection: UV detector set at the λmax of this compound (typically around 290 nm for flavanones).[12]

Mandatory Visualizations

HPLCTroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_column Check Column (Overload, Contamination) peak_shape->check_column Yes baseline_noise Noisy Baseline? retention_time->baseline_noise No check_temp Check Temperature Control retention_time->check_temp Yes sensitivity Low Sensitivity? baseline_noise->sensitivity No degas_solvents Degas Mobile Phase baseline_noise->degas_solvents Yes end_node Problem Resolved sensitivity->end_node No check_wavelength Check Detector Wavelength sensitivity->check_wavelength Yes check_column->end_node check_mobile_phase Check Mobile Phase (pH, Composition) check_equilibration Check Column Equilibration check_mobile_phase->check_equilibration check_temp->check_mobile_phase check_flow_rate Check Flow Rate and Leaks check_equilibration->check_flow_rate check_flow_rate->end_node clean_detector Clean Detector Cell degas_solvents->clean_detector check_lamp Check Detector Lamp clean_detector->check_lamp check_lamp->end_node check_leaks Check for System Leaks check_wavelength->check_leaks check_leaks->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

MatrixEffects cluster_ideal Ideal Condition (No Matrix) cluster_matrix Real Sample (With Matrix) ion_source_ideal Ion Source detector_ideal Detector Signal (Accurate) ion_source_ideal->detector_ideal analyte_ideal Analyte Ions analyte_ideal->ion_source_ideal ion_source_matrix Ion Source detector_suppression Detector Signal (Suppressed) ion_source_matrix->detector_suppression detector_enhancement Detector Signal (Enhanced) ion_source_matrix->detector_enhancement analyte_matrix Analyte Ions analyte_matrix->ion_source_matrix matrix_components Matrix Components matrix_components->ion_source_matrix label_suppression Ion Suppression label_enhancement Ion Enhancement

Caption: Diagram illustrating the concept of matrix effects in LC-MS.

Quantitative Data Tables

Table 1: Summary of Common HPLC Troubleshooting Issues

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with the stationary phaseAdd a competing agent to the mobile phase or use a column with a different chemistry.[5]
Column overloadReduce sample concentration or injection volume.[1]
Retention Time Drift Temperature fluctuationsUse a column oven to maintain a constant temperature.[6]
Inconsistent mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing.[6]
Noisy Baseline Air bubbles in the systemDegas the mobile phase and purge the system.[6]
Contaminated detector cellFlush the detector cell with a strong solvent.[6]
Low Sensitivity Incorrect detector wavelengthSet the detector to the λmax of the analyte.
System leaksInspect and tighten all fittings.[9]

Table 2: Illustrative Impact of Matrix Effects on Quantification

Sample TypeAnalyte Concentration (spiked)Observed Signal IntensityCalculated Concentration% Error (due to Matrix Effect)
Solvent Standard 10 µg/mL100,00010 µg/mL0%
Sample A (Ion Suppression) 10 µg/mL60,0006 µg/mL-40%
Sample B (Ion Enhancement) 10 µg/mL130,00013 µg/mL+30%

References

Validation & Comparative

A Comparative Analysis of 7-O-Methylaromadendrin and Sakuranetin on Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Flavonoids in Glucose Uptake Assays

The global rise in metabolic disorders, particularly type 2 diabetes, has intensified the search for novel therapeutic agents that can enhance glucose uptake in peripheral tissues. Among the promising candidates are flavonoids, a class of polyphenolic compounds found in plants. This guide provides a detailed comparison of two such flavonoids, 7-O-methylaromadendrin and sakuranetin (B8019584), focusing on their efficacy in stimulating glucose uptake as demonstrated in preclinical studies.

Clarification on 6-Methyl-7-O-methylaromadendrin: Initial interest was in this compound; however, the available scientific literature extensively covers the glucose uptake effects of a closely related compound, 7-O-methylaromadendrin (7-O-MA). This guide will focus on the comparison between 7-O-MA and sakuranetin due to the wealth of available data for these two compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data from in vitro studies on the effects of 7-O-methylaromadendrin and sakuranetin on glucose uptake. It is important to note that a direct head-to-head comparative study under identical experimental conditions has not been identified in the current literature. The data presented is collated from separate studies.

CompoundCell LineConcentrationEffect on Glucose UptakeProposed Signaling Pathway
7-O-Methylaromadendrin (7-O-MA) HepG2 (human liver carcinoma), 3T3-L1 (mouse adipocytes)10 µMSignificantly stimulated insulin-induced glucose uptake[1]PI3K/Akt, AMPK[1]
Sakuranetin 3T3-L1 (mouse adipocytes)Not specified in available abstractsStimulated glucose uptake[2]PPARγ2, potentially AMPK[2]

Experimental Protocols

The primary method utilized in the cited studies for quantifying glucose uptake is the 2-deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino-D-glucose (2-NBDG) assay. 2-NBDG is a fluorescently labeled glucose analog that is taken up by cells through glucose transporters.

General Protocol for 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes and HepG2 Cells

This protocol is a generalized representation based on common laboratory practices.

  • Cell Culture and Differentiation (for 3T3-L1 cells):

    • 3T3-L1 preadipocytes are cultured to confluence.

    • Differentiation into mature adipocytes is induced by treating the cells with a cocktail typically containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX).

    • HepG2 cells are cultured in appropriate media until they reach the desired confluence.

  • Serum Starvation:

    • Prior to the assay, cells are serum-starved for a period of 2-4 hours to minimize basal glucose uptake.

  • Compound Incubation:

    • Cells are pre-incubated with either 7-O-methylaromadendrin, sakuranetin, or a vehicle control at the desired concentrations for a specified period.

  • Insulin Stimulation (for insulin-dependent uptake):

    • A subset of cells is stimulated with insulin (typically 100 nM) for approximately 30 minutes to induce the translocation of GLUT4 transporters to the plasma membrane.

  • 2-NBDG Incubation:

    • 2-NBDG is added to the culture medium at a final concentration of 50-100 µM and incubated for 30-60 minutes.

  • Termination of Uptake:

    • The incubation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis:

    • The fluorescence intensity is normalized to the protein content of the cells in each well. The results are typically expressed as a fold change or percentage relative to the control group.

Signaling Pathways and Mechanisms of Action

7-O-Methylaromadendrin

7-O-methylaromadendrin has been shown to enhance glucose uptake by activating two key signaling pathways involved in glucose metabolism: the PI3K/Akt pathway and the AMPK pathway[1].

  • PI3K/Akt Pathway: This is the primary insulin signaling pathway. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing glucose entry into the cell.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Its activation, which can be independent of insulin, also promotes GLUT4 translocation and enhances glucose uptake.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K GLUT4_pm GLUT4 Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake 7_O_MA 7-O-Methylaromadendrin 7_O_MA->PI3K AMPK AMPK 7_O_MA->AMPK Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation AMPK->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_pm G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLUT4_pm GLUT4 Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake Sakuranetin Sakuranetin PPARg2 PPARγ2 Sakuranetin->PPARg2 Upregulation AMPK_q AMPK (?) Sakuranetin->AMPK_q GLUT4_vesicle GLUT4 Vesicle PPARg2->GLUT4_vesicle Translocation AMPK_q->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_pm G Start Start Cell_Culture Cell Culture (e.g., 3T3-L1, HepG2) Start->Cell_Culture Differentiation Adipocyte Differentiation (for 3T3-L1) Cell_Culture->Differentiation Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Differentiation->Serum_Starvation Compound_Treatment Compound Treatment (7-O-MA, Sakuranetin, Control) Serum_Starvation->Compound_Treatment Insulin_Stim Insulin Stimulation (Optional) Compound_Treatment->Insulin_Stim 2NBDG_Incubation 2-NBDG Incubation Insulin_Stim->2NBDG_Incubation Wash Wash with Ice-Cold PBS 2NBDG_Incubation->Wash Measurement Fluorescence Measurement Wash->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 6-Methyl-7-O-methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring data integrity and advancing scientific discovery. 6-Methyl-7-O-methylaromadendrin, a flavonoid with potential therapeutic applications, requires robust analytical methods for its characterization and quantification in various matrices. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound. We present a framework for cross-validation, detailed experimental protocols, and comparative performance data to aid in the selection of the most suitable method for specific research needs.

Introduction to the Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For compounds like flavonoids, which possess chromophores, a UV-Vis detector is commonly employed for quantification.[3][4] HPLC is known for its robustness, reliability, and cost-effectiveness.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[1][5] This technique allows for the determination of the mass-to-charge ratio of analytes, providing a higher degree of confidence in compound identification and the ability to quantify analytes at very low concentrations, even in complex matrices.[6][7]

Experimental Protocols

The following are representative methodologies for the quantification of this compound. These protocols are based on established methods for flavonoids and serve as a practical starting point for method development and validation.[3][8]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in purified samples or relatively simple mixtures.

Sample Preparation:

  • Dissolve a precisely weighed amount of the sample extract or standard in methanol (B129727) or a compatible solvent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.[1]

    • Solvent B: Acetonitrile.[8]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 50% B

    • 20-24 min: 50% B

    • 24-28 min: 50% to 5% B[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 290 nm.[8]

  • Quantification: Based on a standard curve generated from serial dilutions of a this compound reference standard.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is ideal for applications requiring high sensitivity and specificity, such as analyzing trace levels in biological matrices or complex natural product extracts.

Sample Preparation:

  • Sample extraction may require additional steps depending on the matrix, such as liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

  • The final extract should be dissolved in a solvent compatible with the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution similar to the HPLC method, but potentially with a lower flow rate compatible with the MS interface.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the analyte).

  • Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, monitoring specific precursor-to-product ion transitions for enhanced selectivity and sensitivity. For high-resolution MS, extracted ion chromatograms of the accurate mass are used.

Data Presentation: A Comparative Analysis

The cross-validation of HPLC and LC-MS methods involves assessing several key performance parameters. The following table summarizes the expected performance characteristics for the analysis of this compound based on typical data for flavonoid analysis.[4][9][10]

Validation Parameter HPLC-UV LC-MS/MS Advantage of LC-MS/MS
Specificity Moderate; based on retention time and UV spectrum. Potential for co-elution.[3]High; based on retention time and specific mass-to-charge ratio (and fragmentation pattern for MS/MS).[5]Unambiguous peak identification, even in complex matrices.
Linearity (r²) ≥ 0.998≥ 0.999Slightly better correlation over a wider dynamic range.
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mL10 to 100-fold higher sensitivity.[9]
Sensitivity (LOQ) ~50-150 ng/mL~0.5-5 ng/mLLower limits of quantification for trace analysis.[9]
Precision (%RSD) < 2%< 5%Comparable precision, though may be slightly higher for LC-MS at very low concentrations.
Accuracy (% Recovery) 95-105%90-110%Both methods offer high accuracy, but LC-MS can be more susceptible to matrix effects if not properly controlled.
Robustness HighModerate to HighHPLC methods are often considered more robust and transferable between labs. LC-MS systems can be more complex to operate and maintain.
Cost LowerHigherSignificantly higher initial investment and operational costs for LC-MS.

Mandatory Visualizations

To better illustrate the processes involved in a cross-validation study and a potential biological context for this compound, the following diagrams are provided.

G Cross-Validation Workflow for HPLC and LC-MS Methods cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Conclusion Dev_HPLC HPLC Method Optimization (Column, Mobile Phase, etc.) Val_Params Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Dev_HPLC->Val_Params Dev_LCMS LC-MS Method Optimization (Ionization, MRM transitions) Dev_LCMS->Val_Params Val_HPLC Validate HPLC Method Val_Params->Val_HPLC Val_LCMS Validate LC-MS Method Val_Params->Val_LCMS Sample_Analysis Analyze Identical Samples with Both Validated Methods Val_HPLC->Sample_Analysis Val_LCMS->Sample_Analysis Data_Comparison Compare Quantitative Results (Bland-Altman plot, t-test) Sample_Analysis->Data_Comparison Conclusion Determine Method Equivalency or Specific Application Suitability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS analytical methods.

G Hypothetical Signaling Pathway Involving this compound Ext_Stimulus External Stimulus (e.g., Oxidative Stress) Membrane_Receptor Membrane Receptor Ext_Stimulus->Membrane_Receptor MAPK_Pathway MAPK Signaling Cascade (e.g., JNK, p38) Membrane_Receptor->MAPK_Pathway NFkB_Activation NF-κB Activation MAPK_Pathway->NFkB_Activation Inflammatory_Response Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Activation->Inflammatory_Response Compound This compound Compound->MAPK_Pathway Inhibition Cellular_Response Cellular Inflammatory Response Inflammatory_Response->Cellular_Response

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound, each with distinct advantages.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control, analysis of formulations, and quantification in less complex samples where analyte concentrations are relatively high.

  • LC-MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical studies (e.g., pharmacokinetics), analysis of trace residues in complex environmental or food samples, and applications requiring unambiguous identification of the analyte.[1][5]

The choice between these methods should be guided by the specific requirements of the study, including the nature of the sample matrix, the required level of sensitivity, and budgetary constraints. A thorough cross-validation is essential when transitioning between these methods to ensure consistency and reliability of analytical data.

References

A Comparative Analysis of 6-Methyl-7-O-methylaromadendrin and Rosiglitazone in Modulating Glucose Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 6-Methyl-7-O-methylaromadendrin (7-OMA), a naturally occurring flavonoid, and rosiglitazone (B1679542), a synthetic thiazolidinedione drug, in the context of their potential as therapeutic agents for managing insulin (B600854) resistance and type 2 diabetes. This comparison is based on available in vitro experimental data, focusing on their mechanisms of action and effects on glucose uptake.

Executive Summary

Both this compound and rosiglitazone have demonstrated the ability to enhance glucose uptake in cellular models relevant to diabetes research. Rosiglitazone, a well-established anti-diabetic drug, functions as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. Activation of PPARγ by rosiglitazone modulates the transcription of genes involved in glucose and lipid metabolism, thereby increasing insulin sensitivity[1][2].

Emerging research on this compound indicates its potential as a promising anti-diabetic agent. In vitro studies have shown that 7-OMA significantly stimulates insulin-induced glucose uptake in both human liver carcinoma (HepG2) cells and 3T3-L1 adipocytes[1]. The proposed mechanism for 7-OMA also involves the activation of PPARγ2, suggesting a shared molecular target with rosiglitazone. Furthermore, 7-OMA appears to exert its effects through the PI3K/Akt and AMPK signaling pathways, both of which are crucial in the regulation of glucose metabolism[1].

While direct quantitative comparisons from a single head-to-head study are limited, preliminary evidence suggests that 7-OMA may offer comparable or even enhanced effects on glucose uptake. One study has reported that 7-OMA exhibited "significantly enhanced insulin-stimulated glucose uptake compared to...rosiglitazone" in an in vitro setting. However, detailed dose-response data from comparative studies are needed to fully elucidate their relative potencies.

This guide will delve into the available quantitative data, outline the experimental methodologies used to evaluate these compounds, and provide visual representations of their signaling pathways to facilitate a comprehensive understanding of their respective efficacies.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and rosiglitazone from in vitro studies.

Table 1: In Vitro Efficacy of this compound on Glucose Uptake

Cell LineConcentration of 7-OMAEffect on Glucose UptakeReference
HepG210 µMSignificantly stimulated insulin-induced glucose uptake[1]
3T3-L1 Adipocytes10 µMSignificantly stimulated insulin-induced glucose uptake[1]

Table 2: In Vitro Efficacy of Rosiglitazone on Glucose Uptake and PPARγ Activation

Cell Line/AssayConcentration of RosiglitazoneEffectReference
3T3-L1 AdipocytesNot specifiedIncreases glucose uptake
PPARγ Reporter Assay2.5 µMSignificant activation

Note: The lack of direct comparative studies necessitates the presentation of data from separate experiments. The conditions and methodologies of these studies may vary, and therefore, direct comparisons of the magnitude of effect should be made with caution.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and the established pathway for rosiglitazone.

Rosiglitazone_Signaling_Pathway cluster_nucleus Nucleus Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binds to RXR->PPRE Binds to Target_Genes Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Regulates Transcription Metabolic_Effects Increased Insulin Sensitivity Enhanced Glucose Uptake Target_Genes->Metabolic_Effects

Figure 1. Rosiglitazone Signaling Pathway.

7_OMA_Signaling_Pathway OMA 6-Methyl-7-O- methylaromadendrin (7-OMA) PPARg2 PPARγ2 OMA->PPARg2 Activates PI3K PI3K OMA->PI3K AMPK AMPK OMA->AMPK Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Figure 2. Proposed Signaling Pathway of 7-OMA.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison of this compound and rosiglitazone.

Cell Culture and Differentiation
  • Cell Lines: Human hepatocellular carcinoma (HepG2) cells and murine 3T3-L1 preadipocytes are commonly used models.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • 3T3-L1 Adipocyte Differentiation: To induce differentiation, post-confluent 3T3-L1 preadipocytes are treated with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin in DMEM with 10% FBS for 2-3 days. The medium is then replaced with DMEM containing 10% FBS and insulin for another 2-3 days, followed by maintenance in DMEM with 10% FBS, with medium changes every 2-3 days until mature adipocytes are formed (typically 8-12 days post-induction).

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescently labeled glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Cell Preparation: Differentiated 3T3-L1 adipocytes or HepG2 cells are seeded in 96-well plates. Prior to the assay, cells are serum-starved for a defined period (e.g., 2-4 hours) in Krebs-Ringer-HEPES (KRH) buffer or serum-free medium.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound, rosiglitazone, or vehicle control for a specified time (e.g., 1-24 hours).

  • Insulin Stimulation: Where applicable, cells are stimulated with insulin (e.g., 100 nM) for a short period (e.g., 30 minutes) to assess insulin-stimulated glucose uptake.

  • 2-NBDG Incubation: The medium is replaced with a solution containing 2-NBDG (e.g., 50-100 µM) and the respective treatments, and cells are incubated for a defined time (e.g., 30-60 minutes) at 37°C.

  • Fluorescence Measurement: The uptake of 2-NBDG is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS). The fluorescence intensity within the cells is then measured using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Glucose_Uptake_Assay_Workflow Start Start: Differentiated 3T3-L1 Adipocytes or HepG2 Cells Serum_Starvation Serum Starvation Start->Serum_Starvation Compound_Incubation Pre-incubation with 7-OMA or Rosiglitazone Serum_Starvation->Compound_Incubation Insulin_Stimulation Insulin Stimulation (optional) Compound_Incubation->Insulin_Stimulation NBDG_Incubation Incubation with 2-NBDG Insulin_Stimulation->NBDG_Incubation Washing Wash with ice-cold PBS NBDG_Incubation->Washing Measurement Measure Fluorescence Washing->Measurement

References

The Structural Dance of Activity: A Comparative Guide to 6-Methyl-7-O-methylaromadendrin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the structural-activity relationships (SAR) of 6-Methyl-7-O-methylaromadendrin analogs, focusing on their potential as therapeutic agents. While direct and extensive research on a wide array of these specific analogs is limited, by examining the biological activities of the parent compound, aromadendrin (B1667607), and its methylated derivatives, alongside general flavonoid SAR principles, we can infer the contributions of key structural modifications. This guide synthesizes available data on their anti-inflammatory, anticancer, and glucose uptake-modulating activities, presenting quantitative data where available and detailing relevant experimental protocols.

Unveiling the Therapeutic Potential: A Look at the Core Structure

Aromadendrin, a dihydroflavonol, serves as the foundational scaffold. The introduction of a methyl group at the C6 position and a methoxy (B1213986) group at the C7 position is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. Methylation can enhance metabolic stability and membrane permeability, potentially leading to improved oral bioavailability and cellular uptake[1].

Comparative Biological Activities of Aromadendrin and Its Analogs

The following table summarizes the available quantitative data for aromadendrin and its key derivatives. It is important to note that a direct comparison is challenging due to the variety of cell lines and experimental conditions used across different studies.

CompoundBiological ActivityAssayCell Line/TargetIC50/EC50/Activity
Aromadendrin Anti-inflammatoryCOX-1 Inhibition-IC50 = 257.7 µM[2]
AntioxidantSuperoxide Radical ScavengingXanthine OxidaseIC50 = 69.9 µM[2]
AnticancerAntiproliferativeNot Specified-
Aldose Reductase InhibitionAldose Reductase Assay-IC50 = 0.065 µg/mL[2]
SARS-CoV-2 Mpro InhibitionIn vitro Inhibition AssaySARS-CoV-2 MproIC50 = 20.3 µM[2]
7-O-methylaromadendrin (7-O-MA) Glucose Uptake2-NBDG Glucose Uptake AssayHepG2 cells & 3T3-L1 adipocytesSignificant stimulation at 10 µM
(2R,3R)-(+)-Dihydrokaempferol-7,4'-dimethylether AnticancerAntiproliferativeNot SpecifiedHigh Activity
Eriodictyol-7,4'-dimethylether AnticancerAntiproliferativeNot SpecifiedHigh Activity

Deciphering the Structure-Activity Relationship

The biological activity of flavonoids is intricately linked to their substitution patterns.

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical for antioxidant activity. For instance, the presence of a catechol group (3',4'-dihydroxy) in the B-ring generally enhances antioxidant and anticancer activities.

  • Methylation: O-methylation, as seen in 7-O-methylaromadendrin, can modulate activity. While it may decrease antioxidant potential by blocking a free hydroxyl group, it can increase metabolic stability and cell membrane permeability, leading to enhanced overall efficacy in a cellular context[1]. The enhanced glucose uptake activity of 7-O-MA suggests that this modification is beneficial for this particular biological effect.

  • 6-Methyl Group: The introduction of a methyl group at the C6 position is less common. However, studies on other flavonoids suggest that C-methylation can enhance lipophilicity and potentially increase anticancer and anti-inflammatory activities. For example, C-methylated flavonoids have shown improved cytotoxicity in some cancer cell lines.

  • C2-C3 Bond: The saturation of the C2-C3 bond in dihydroflavonols like aromadendrin, compared to the double bond in flavonols, influences the molecule's conformation and can affect its interaction with biological targets. This feature, combined with methoxy groups, was attributed to the high antiproliferative activity of (2R,3R)-(+)-dihydrokaempferol-7,4'-dimethylether and eriodictyol-7,4'-dimethylether[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
  • Enzyme and Substrate Preparation: Ovine COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Incubation: The test compounds (aromadendrin analogs) at various concentrations are pre-incubated with the COX enzyme in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) containing a cofactor (e.g., hematin) and an indicator (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of arachidonic acid. The peroxidase activity of COX is determined by monitoring the oxidation of TMPD at a specific wavelength (e.g., 595 nm) using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity: MTT Assay for Cell Proliferation
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Glucose Uptake Assay: 2-NBDG Method
  • Cell Culture and Differentiation: Adipocyte cell lines (e.g., 3T3-L1) are cultured and differentiated into mature adipocytes, or liver cell lines (e.g., HepG2) are used.

  • Serum Starvation and Glucose Deprivation: Cells are serum-starved and then incubated in glucose-free Krebs-Ringer-HEPES (KRH) buffer for a defined period.

  • Compound and Insulin Treatment: Cells are pre-treated with the this compound analogs at various concentrations for a specific time, followed by stimulation with or without insulin.

  • 2-NBDG Incubation: The glucose uptake is initiated by adding 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, to the cells for a short period (e.g., 10-30 minutes).

  • Uptake Termination and Washing: The uptake is stopped by adding ice-cold KRH buffer, and the cells are washed multiple times to remove extracellular 2-NBDG.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or a flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of glucose uptake, is normalized to the protein content of the cells. The results are expressed as a percentage of the control.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key structural features influencing the biological activities of aromadendrin analogs and a generalized workflow for their biological evaluation.

SAR_Aromadendrin_Analogs cluster_sar Structural-Activity Relationship Highlights aromadendrin Aromadendrin Scaffold A-Ring B-Ring C-Ring substitutions Key Substitutions 6-Methyl Group 7-O-Methyl Group B-Ring Hydroxylation aromadendrin:f0->substitutions:s0 Enhances Lipophilicity aromadendrin:f0->substitutions:s1 Improves Stability & Permeability aromadendrin:f1->substitutions:s2 Modulates Antioxidant & Anticancer Activity activities Biological Activities Anti-inflammatory Anticancer Glucose Uptake substitutions:s0->activities:a0 Likely Increases substitutions:s0->activities:a1 Potentially Increases substitutions:s1->activities:a2 Enhances substitutions:s2->activities:a1 Crucial for Activity

Caption: Key structural modifications and their predicted impact on biological activities.

Biological_Evaluation_Workflow start Synthesis of This compound Analogs screening In vitro Biological Screening start->screening anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) screening->anti_inflammatory anticancer Anticancer Assays (e.g., MTT Assay) screening->anticancer glucose_uptake Glucose Uptake Assays (e.g., 2-NBDG) screening->glucose_uptake sar_analysis Structure-Activity Relationship Analysis anti_inflammatory->sar_analysis anticancer->sar_analysis glucose_uptake->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A generalized workflow for the biological evaluation of novel analogs.

Conclusion and Future Directions

The available evidence suggests that this compound analogs are a promising class of compounds with potential therapeutic applications in inflammation, cancer, and metabolic disorders. The 7-O-methylation appears particularly beneficial for enhancing glucose uptake. The predicted impact of the 6-methyl group, based on general flavonoid SAR, points towards potentially improved anti-inflammatory and anticancer activities.

To fully elucidate the SAR of this specific class of compounds, a systematic synthesis and biological evaluation of a library of analogs with diverse substitution patterns on the A and B rings are necessary. Such studies would provide a more precise understanding of the contribution of each functional group to the observed biological activities and would be invaluable for the rational design of more potent and selective therapeutic agents. The experimental protocols and SAR insights provided in this guide offer a solid foundation for these future research endeavors.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-7-O-methylaromadendrin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 6-Methyl-7-O-methylaromadendrin as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound from one supplier lacks detailed hazard classification, the prudent approach is to handle all chemical waste with caution. General laboratory safety principles dictate that unknown or unclassified chemical waste be treated as hazardous to minimize risk.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or safety goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary if dusts are generated.

Step-by-Step Disposal Procedure

Follow these steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: In the absence of definitive data to the contrary, classify this compound waste as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as non-hazardous waste, sharps, or biological waste. It should be collected in a designated container for solid chemical waste. Avoid mixing it with incompatible chemicals.

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice for solid chemical waste.

  • Label the Container Clearly: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The date when the first waste was added to the container.

    • The physical state of the waste (solid).

    • The primary hazard(s) (if known, otherwise list as "Caution: Chemical Waste").

    • Your name, laboratory, and contact information.

Step 3: Waste Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a spill.

  • Follow Storage Limits: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored in an SAA and the maximum accumulation time.

Step 4: Arranging for Disposal

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is responsible for the collection and disposal of hazardous chemical waste.

  • Complete a Waste Pickup Request: Fill out a chemical waste pickup request form as required by your institution. This form will typically ask for details about the waste, including the chemical name, quantity, and container type.

  • Prepare for Pickup: Ensure the waste container is properly labeled, sealed, and accessible for the EHS personnel who will collect it.

Disposal Workflow Diagram

The following diagram illustrates the key stages of the disposal process for this compound.

DisposalWorkflow cluster_LabOperations In the Laboratory cluster_DisposalProcess Disposal Coordination A Step 1: Identify & Segregate Waste B Step 2: Select & Label Container A->B Properly categorize C Step 3: Store in Satellite Accumulation Area B->C Secure and contain D Step 4: Contact EHS & Request Pickup C->D Initiate disposal E Licensed Waste Contractor Disposal D->E Formal handover

Caption: Disposal workflow for this compound.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined are based on established best practices for laboratory chemical waste management. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.